4-Chloro-2-fluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHFJLCMUCFYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378585 | |
| Record name | 4-Chloro-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-39-8 | |
| Record name | 4-Chloro-2-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl chloride, 4-chloro-2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-fluorobenzoyl chloride
CAS Number: 394-39-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzoyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to the drug development industry.
Chemical Identity and Properties
This compound is a di-substituted benzoyl chloride derivative. Its structure features a benzene ring substituted with a chloro group at the 4-position, a fluoro group at the 2-position, and a reactive acyl chloride group at the 1-position. This combination of functional groups makes it a versatile reagent in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Citation(s) |
| CAS Number | 394-39-8 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoyl chloride, 4-chloro-2-fluoro- | [2] |
| Appearance | Likely a liquid, given the properties of similar compounds | |
| Boiling Point | Not available; (related compound 4-fluorobenzoyl chloride: 193 °C) | |
| Melting Point | Not available; (related compound 4-fluorobenzoyl chloride: 10 °C) | |
| Density | Not available |
Synthesis of this compound
The primary method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This is a standard transformation in organic chemistry, and several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.
Experimental Protocol: Synthesis via Chlorination of 4-chloro-2-fluorobenzoic acid
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-fluorobenzoic acid in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Alternatively, dissolve the carboxylic acid in an anhydrous solvent like dichloromethane, and add oxalyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation under reduced pressure.
-
The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride functional group makes this compound a valuable building block in medicinal chemistry. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles.
Amide Bond Formation
One of the most common applications of acyl chlorides is the formation of amides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast number of active pharmaceutical ingredients (APIs).
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.
-
The product is then extracted into an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-2-fluorobenzoyl moiety onto an aromatic ring. This carbon-carbon bond-forming reaction is crucial for the synthesis of various diaryl ketone structures found in many pharmaceutical compounds.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1-1.3 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add the aromatic substrate (1.0 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
After the addition, the reaction may be stirred at 0 °C or allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
The presence of the fluoro and chloro substituents on the benzoyl chloride can influence the electronic properties and bioavailability of the resulting drug candidates. Halogen atoms are known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. A related compound, 4-chloro-2-fluorobenzaldehyde, is a known intermediate in the synthesis of anti-cancer and anti-inflammatory agents, highlighting the importance of the 4-chloro-2-fluoro-substituted phenyl ring in medicinal chemistry.
Reactivity and applications of this compound.
Analytical Data
Table 2: Representative Spectroscopic Data for Analogous Compounds
| Data Type | Compound | Key Features | Citation(s) |
| ¹H NMR | 4-Chlorobenzoyl chloride | Aromatic protons would appear as doublets in the range of δ 7.4-8.1 ppm. | [5] |
| ¹³C NMR | 4-Fluorobenzoyl chloride | Carbonyl carbon (~167 ppm), aromatic carbons showing C-F coupling. | [6] |
| IR Spectrum | 4-Chlorobenzoyl chloride | Strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹. | [7] |
| Mass Spectrum | 4-Fluorobenzoyl chloride | Molecular ion peak and characteristic fragmentation pattern including loss of Cl and CO. | [8] |
Safety and Handling
This compound is expected to be a reactive, corrosive, and moisture-sensitive compound, typical of acyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It will likely react exothermically with water and other protic solvents to release hydrochloric acid.[2]
Table 3: GHS Hazard Information (Predicted)
| Hazard Class | GHS Classification |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage. |
| Eye Damage | Category 1: Causes serious eye damage. |
| Acute Toxicity | Potential for toxicity if inhaled or ingested. |
This information is based on the hazard profile of similar acyl chlorides and should be confirmed by consulting the specific Safety Data Sheet (SDS) for this compound.
Conclusion
This compound (CAS No: 394-39-8) is a valuable and reactive chemical intermediate for the pharmaceutical and chemical industries. Its ability to readily undergo nucleophilic acyl substitution reactions, particularly amide bond formation and Friedel-Crafts acylation, makes it a key building block for the synthesis of complex organic molecules. Researchers and drug development professionals can leverage the reactivity of this compound to construct molecular scaffolds with potential therapeutic applications. Proper handling and storage procedures are essential due to its reactive and corrosive nature.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR [m.chemicalbook.com]
- 6. 4-Fluorobenzoyl chloride(403-43-0) 13C NMR [m.chemicalbook.com]
- 7. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]
An In-depth Technical Guide to 4-Chloro-2-fluorobenzoyl Chloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound, with the CAS number 394-39-8, is a substituted aromatic acyl chloride.[1][2][3] Its chemical structure incorporates a benzene ring functionalized with a chloro group at the 4-position, a fluoro group at the 2-position, and a benzoyl chloride moiety. This combination of functional groups imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 394-39-8[1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO[1][3][4] |
| Molecular Weight | 193.00 g/mol [3][4] |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 193 °C (data for the similar compound 4-fluorobenzoyl chloride)[5][6] |
| Density | 1.32 g/cm³ (data for the similar compound 4-fluorobenzoyl chloride)[5] |
| Freezing Point | 10 °C (data for the similar compound 4-fluorobenzoyl chloride)[5][6] |
Safety and Hazard Information
This compound is a reactive and hazardous compound that requires careful handling.[1][4][5] The GHS classification and precautionary statements are summarized below.
| Hazard Class | GHS Classification |
| Flammability | Combustible liquid (H227)[1] |
| Corrosivity | Causes severe skin burns and eye damage (H314)[1][4][5] |
| Irritation | May cause respiratory irritation (H335)[1] |
| Reactivity | Reacts with water[1] |
Experimental Protocols
A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
General Synthesis of this compound
Objective: To synthesize this compound from 4-Chloro-2-fluorobenzoic acid.
Materials:
-
4-Chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or benzene)
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Reaction flask with a reflux condenser and a gas outlet to a scrubbing system
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-fluorobenzoic acid.
-
Add an excess of the chlorinating agent (typically 2-5 equivalents of thionyl chloride or oxalyl chloride). If using oxalyl chloride, a catalytic amount of DMF is also added.
-
The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).
-
After the reaction is complete, the excess chlorinating agent is removed by distillation, often under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Reactivity and Applications
The primary reactivity of this compound is centered around the acyl chloride functional group, which is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Key reactions include:
-
Hydrolysis: Reacts with water to form 4-Chloro-2-fluorobenzoic acid and hydrochloric acid.[1]
-
Alcoholysis: Reacts with alcohols to form the corresponding esters.
-
Aminolysis: Reacts with primary or secondary amines to form the corresponding amides.
-
Friedel-Crafts Acylation: Can be used as an acylating agent in the presence of a Lewis acid catalyst to introduce the 4-chloro-2-fluorobenzoyl group onto an aromatic ring.
Due to its reactivity, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[7]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity Pathway
Caption: Common nucleophilic acyl substitution reactions.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety considerations for 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in various chemical syntheses.
Chemical Identity and Molecular Structure
This compound is an acyl halide derivative of benzoic acid. The structure consists of a benzene ring substituted with a chlorine atom at position 4, a fluorine atom at position 2, and a benzoyl chloride functional group at position 1. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.
Table 1: Chemical Identifiers and Structural Data
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 394-39-8 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(=O)Cl | |
| InChI | InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | [1][4] |
| InChIKey | PWHFJLCMUCFYRQ-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical Form | Clear, faint yellow liquid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Density | 1.447 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.551 | [5] |
Synthesis and Experimental Protocols
Acyl chlorides are commonly synthesized from their corresponding carboxylic acids. A standard laboratory method involves the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a general procedure for the preparation of this compound from 4-chloro-2-fluorobenzoic acid.
Objective: To synthesize this compound by reacting 4-chloro-2-fluorobenzoic acid with thionyl chloride.
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene (solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask, place 0.1 mole of 4-chloro-2-fluorobenzoic acid.
-
Under a chemical fume hood, add an excess of thionyl chloride (e.g., 0.2-0.3 moles) and a small volume of an inert solvent like benzene. This step should be performed with caution as the reaction releases HCl and SO₂ gases.
-
Attach a reflux condenser fitted with a drying tube to the flask to prevent atmospheric moisture from entering the reaction.
-
Gently heat the mixture to reflux for approximately 2-4 hours.[6] The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The remaining crude product, this compound, can be purified by fractional distillation under vacuum to yield a clear liquid.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
-
Hazards: The compound causes severe skin burns and eye damage.[1][3][7] It is classified as a lachrymator, meaning it can cause tearing.[7] Contact with water or moisture can liberate toxic and corrosive hydrogen chloride gas.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, and chemical-resistant gloves.[8][9] All handling should be performed inside a chemical fume hood.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[7][9] The compound is moisture-sensitive and should be kept away from water or moist air.[7]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes.[7] In case of inhalation, move the person to fresh air.[7] Seek immediate medical attention for any exposure.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-4-fluorobenzoyl chloride 97 21900-54-9 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
4-Chloro-2-fluorobenzoyl chloride synthesis pathway from 4-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the prevalent synthesis pathway for 4-chloro-2-fluorobenzoyl chloride, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary and most efficient route involves the conversion of 4-chloro-2-fluorobenzoic acid using a chlorinating agent. This document provides a comprehensive overview of the common methodologies, quantitative data, and detailed experimental protocols.
Introduction
This compound is a substituted aromatic acyl chloride. Its reactivity makes it a valuable building block in organic synthesis, particularly for introducing the 4-chloro-2-fluorobenzoyl moiety into a target molecule. The synthesis from its corresponding carboxylic acid is a fundamental and widely practiced transformation in medicinal and process chemistry. The most common and effective methods for this conversion employ thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agent.
Reaction Pathway and Mechanism
The fundamental reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved by reacting 4-chloro-2-fluorobenzoic acid with a suitable chlorinating agent.
General Reaction Scheme:
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrochloric acid.[1][2][3] When oxalyl chloride is used, often with a catalytic amount of N,N-dimethylformamide (DMF), a Vilsmeier-type intermediate is formed which acts as the active chlorinating species.[4][5][6]
Quantitative Data Summary
The selection of the chlorinating agent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the synthesis of acyl chlorides from carboxylic acids using common chlorinating agents.
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Thionyl Chloride (SOCl₂) | None or DMF (catalytic) | Neat or Inert Solvent (e.g., Toluene, DCM) | Reflux (approx. 75-80) | 1 - 4 | >90 | High | [4][7] |
| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Inert Solvent (e.g., DCM, Dioxane) | Room Temp. to Reflux | 1 - 3 | >95 | High | [4][8] |
| Phosphorus Pentachloride (PCl₅) | None | Inert Solvent | Room Temp. to Mild Heating | 1 - 2 | High | Good | [9] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.
Method 1: Synthesis using Thionyl Chloride
This is a robust and widely used method for the preparation of acyl chlorides.[4][7]
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount, optional)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous inert solvent like toluene or DCM.
-
Optionally, add a catalytic amount (1-2 drops) of DMF. This can accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 75-80°C if using neat thionyl chloride) and maintain for 1-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing or ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Method 2: Synthesis using Oxalyl Chloride
This method is often preferred for smaller-scale preparations due to the volatile nature of the byproducts (CO, CO₂, and HCl) and milder reaction conditions.[4][8]
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or 1,4-dioxane
-
Rotary evaporator
-
Reaction flask with a magnetic stirrer and an inert gas inlet
Procedure:
-
To a solution of 4-chloro-2-fluorobenzoic acid in an anhydrous inert solvent such as DCM or 1,4-dioxane, add a catalytic amount of DMF (1-2 drops) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add oxalyl chloride (typically 1.2-2 equivalents) to the stirred solution at room temperature. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours until the gas evolution ceases.
-
The solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically of high purity and can be used directly for the next step or further purified by vacuum distillation.
Safety Precautions:
-
Oxalyl chloride is toxic and corrosive. It should be handled with extreme care in a fume hood.
-
The reaction produces carbon monoxide, a toxic gas. Ensure adequate ventilation.
-
Always wear appropriate PPE.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified mechanism using thionyl chloride.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
4-Chloro-2-fluorobenzoyl chloride IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride of significant interest in organic synthesis and medicinal chemistry. This document outlines its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.
Core Chemical Data
The fundamental properties of this compound are summarized below, providing a ready reference for experimental design and safety considerations.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Benzoyl chloride, 4-chloro-2-fluoro-[1] |
| CAS Number | 394-39-8[1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO[1][3] |
| Molecular Weight | 193.00 g/mol [1][3] |
| Purity | ≥ 95% |
| Appearance | Liquid |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-2-fluorotoluene. The first step involves a free-radical chlorination of the methyl group to form 4-chloro-2-fluoro-1-(trichloromethyl)benzene, which is then hydrolyzed to the corresponding acyl chloride.
Experimental Protocol
Step 1: Synthesis of 4-chloro-2-fluoro-1-(trichloromethyl)benzene
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 144.5 g (1.0 mol) of 4-chloro-2-fluorotoluene.
-
Initiation: Heat the flask to 70-85°C. Under ultraviolet (UV) lamp irradiation, introduce chlorine gas (Cl₂) into the reaction mixture. The reaction is exothermic and should be monitored to maintain the temperature within the specified range.
-
Reaction Monitoring: The progress of the chlorination is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature to obtain the intermediate, 4-chloro-2-fluoro-1-(trichloromethyl)benzene.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To the flask containing the crude 4-chloro-2-fluoro-1-(trichloromethyl)benzene, add a composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂) (1:1 molar ratio).
-
Hydrolysis: Heat the mixture to 120-130°C and slowly add a controlled amount of water. The hydrolysis progress is monitored by GC.
-
Purification: Upon completion of the hydrolysis, the desired product, this compound, is isolated by fractional distillation under reduced pressure.
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 4-chloro-2-fluorotoluene.
Caption: Synthesis of this compound.
References
Spectroscopic Analysis of 4-Chloro-2-fluorobenzoyl Chloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4-chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure
This compound is a disubstituted benzoyl chloride with the chemical formula C₇H₃Cl₂FO. The proper interpretation of its spectral data is crucial for its identification and quality control.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on analogous compounds and established chemical shift principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | H-6 |
| ~7.5 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 | H-5 |
| ~7.3 | Triplet | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 | H-3 |
Note: Predicted values are based on data for structurally similar compounds such as 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride. Actual experimental values may vary slightly.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 (d, J(C,F) ≈ 3 Hz) | C=O |
| ~162 (d, J(C,F) ≈ 250 Hz) | C-F |
| ~140 | C-Cl (ring) |
| ~135 | C-H |
| ~132 | C-H |
| ~125 (d, J(C,F) ≈ 15 Hz) | C-COCl |
| ~118 (d, J(C,F) ≈ 25 Hz) | C-H |
Note: Predicted values are based on known substituent effects and data from related benzoyl chloride derivatives. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the acid chloride and the aromatic ring.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1785 - 1815 | Strong | C=O stretch (acid chloride) |
| ~1580 - 1610 | Medium | C=C stretch (aromatic ring) |
| ~1200 - 1300 | Strong | C-F stretch |
| ~800 - 900 | Strong | C-Cl stretch |
| ~700 - 800 | Strong | Out-of-plane C-H bending |
Note: The exact position of the C=O stretch is influenced by the electronic effects of the halogen substituents on the aromatic ring. Aryl acid chlorides typically absorb in the 1770-1800 cm⁻¹ range.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 192/194/196 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |
| 157/159 | Medium | [M-Cl]⁺ |
| 129/131 | Medium | [M-COCl]⁺ |
| 94 | Low | [C₆H₃F]⁺ |
Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The predicted molecular weight is 193.00 g/mol .[3]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FTIR):
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Apodization: Happ-Genzel.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to confirm the structure.
-
Compare the obtained spectrum with a database if available.
-
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the process of spectral data acquisition and analysis.
Logical Relationship of Spectroscopic Data
This diagram shows how the different types of spectral data contribute to the final structural determination.
Caption: Relationship between different spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-Chloro-2-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a critical building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the highly electrophilic carbonyl carbon of the acyl chloride group, which is further influenced by the electronic effects of the chloro and fluoro substituents on the benzene ring. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, including its primary reactions, detailed experimental protocols, and relevant quantitative data to support synthetic applications.
Core Chemical Properties and Reactivity
This compound (CAS No. 394-39-8) is a solid at room temperature with a molecular weight of 193.00 g/mol .[1] Its structure features a benzoyl chloride moiety substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.
The primary driver of its reactivity is the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it highly susceptible to nucleophilic attack.
The electronic landscape of the benzene ring is shaped by the two halogen substituents:
-
Fluorine (at C2): Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which further increases the electrophilicity of the carbonyl carbon.
-
Chlorine (at C4): The chlorine atom also exhibits a significant -I effect.
These combined inductive effects make the carbonyl carbon of this compound a potent electrophile, readily reacting with a variety of nucleophiles.
Key Synthetic Reactions
The high electrophilicity of this compound makes it a versatile reagent for two main classes of reactions: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.
Nucleophilic Acyl Substitution: Amide Bond Formation
One of the most common applications of this compound is in the formation of amides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[2][3] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.
General Reaction Scheme: Amidation
Caption: General workflow for the amidation of this compound.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions, enabling the introduction of the 4-chloro-2-fluorobenzoyl moiety onto another aromatic ring.[4][5] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a highly electrophilic acylium ion.[6]
The reaction's viability and regioselectivity depend on the nature of the aromatic substrate. Electron-rich aromatic compounds are good substrates for this reaction. The acyl group is deactivating, which generally prevents multiple acylations from occurring.[4]
General Reaction Scheme: Friedel-Crafts Acylation
Caption: General workflow for the Friedel-Crafts acylation using this compound.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 394-39-8 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1] |
| Appearance | Solid | |
| Computed XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Experimental Protocols
The following are representative, generalized protocols for the key reactions of this compound. Researchers should adapt these methods based on the specific properties of their substrates and desired products.
Protocol: Synthesis of N-Aryl-4-chloro-2-fluorobenzamide
This protocol outlines the general procedure for the amidation of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and pyridine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-chloro-2-fluorobenzamide.
Illustrative Workflow: Amide Synthesis
Caption: Step-by-step workflow for a typical amidation reaction.
Protocol: Friedel-Crafts Acylation of an Activated Arene
This protocol describes a general method for the Friedel-Crafts acylation of an electron-rich aromatic compound like anisole.
Materials:
-
This compound
-
Activated arene (e.g., anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition, dissolve the activated arene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the acyl chloride.
Conclusion
This compound is a highly reactive and electrophilic reagent that is invaluable for the synthesis of complex organic molecules. Its primary modes of reactivity, nucleophilic acyl substitution and Friedel-Crafts acylation, provide efficient pathways for the formation of amide and carbon-carbon bonds, respectively. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in drug development and other areas of chemical synthesis to effectively utilize this versatile building block in their work. Further investigation into the substrate scope and optimization of reaction conditions will continue to expand its utility in creating novel and functional compounds.
References
- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 3. 4-Chlorobenzoyl Chloride [anshulchemicals.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Chloro-2-fluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-fluorobenzoyl chloride in common laboratory solvents. Due to the compound's reactive nature, this document addresses both physical dissolution and chemical reactivity, which are critical considerations for its use in research and development.
Executive Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |
| Molecular Weight | 193.00 g/mol | [1][3] |
| CAS Number | 394-39-8 | [2][3] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[4][5][6] |
| Odor | Pungent, irritating | Inferred from similar compounds[4][5] |
Qualitative Solubility Assessment
Direct quantitative solubility data for this compound is not extensively documented. However, based on the principle of "like dissolves like" and data from analogous compounds, a qualitative assessment can be made.
Structurally Similar Compounds:
-
4-Chlorobenzoyl chloride: Soluble in ether and benzene.[4]
-
2-Fluorobenzoyl chloride: Soluble in ether, acetone, and chloroform.[6]
-
4-Fluorobenzoyl chloride: Soluble in ethanol, ether, and dichloromethane.[5]
Based on these analogs, this compound is expected to be readily soluble in a range of common aprotic organic solvents.
Expected Solubility in Common Lab Solvents:
| Solvent | Abbreviation | Expected Solubility | Rationale / Remarks |
| Dichloromethane | DCM | High | Common solvent for reactions involving acyl chlorides.[7] |
| Tetrahydrofuran | THF | High | Aprotic ether, generally a good solvent for similar compounds. |
| Diethyl Ether | - | High | Structurally similar compounds show good solubility.[4][5][6] |
| Toluene | - | High | Nonpolar aromatic solvent, suitable for nonpolar compounds. |
| Acetone | - | High | Polar aprotic solvent, known to dissolve similar compounds.[6] |
| N,N-Dimethylformamide | DMF | Reactive | Can react with acyl chlorides, especially at elevated temperatures.[7] |
| Dimethyl Sulfoxide | DMSO | Reactive | Can react with acyl chlorides. |
| Water | H₂O | Reactive | Reacts violently to form the corresponding carboxylic acid and HCl.[2][4][8] |
| Alcohols (e.g., Ethanol, Methanol) | EtOH, MeOH | Reactive | Reacts to form esters.[5] |
Reactivity with Solvents
The high reactivity of the acyl chloride functional group is a critical factor influencing its "solubility". In many cases, dissolution is followed by a chemical reaction, particularly with protic or nucleophilic solvents.
-
With Water: Acyl chlorides react vigorously with water, including atmospheric moisture, to produce the corresponding carboxylic acid and hydrochloric acid.[2][4][8] This reaction is exothermic and results in the release of corrosive HCl fumes.
-
With Alcohols: The reaction with alcohols yields esters. This is a common synthetic application of acyl chlorides.[5]
-
With Amines: Acyl chlorides react readily with amines to form amides.
-
With Aprotic Dipolar Solvents: Solvents like DMF and DMSO can be used but may react with the acyl chloride, particularly at higher temperatures or in the presence of impurities.[7]
Due to this reactivity, all handling of this compound should be performed under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of a reactive compound like this compound. The key is to maintain anhydrous conditions to prevent reaction with water.
Objective: To determine the approximate solubility of this compound in a given anhydrous solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DCM, THF)
-
Oven-dried glassware (vials with septa, syringes)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Ensure all solvents are anhydrous.
-
Initial Setup: Add a known volume (e.g., 1.0 mL) of the anhydrous solvent to a tared and dried vial containing a magnetic stir bar under an inert atmosphere.
-
Titration: Using a dry syringe, add small, known volumes (e.g., 10 µL) of this compound to the stirring solvent.
-
Observation: After each addition, allow the solution to stir for several minutes and observe for complete dissolution. The endpoint is reached when a slight, persistent cloudiness or the presence of undissolved droplets is observed.
-
Calculation: Record the total volume of acyl chloride added. Convert this volume to mass using the density of this compound. The solubility can then be expressed in g/L or mol/L.
-
Confirmation: The experiment should be repeated to ensure reproducibility.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]
-
This compound is corrosive and causes severe skin burns and eye damage.[1][9] It is also a lachrymator.[9]
-
Handle the compound under an inert atmosphere to prevent reaction with moisture.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of a Reactive Compound.
References
- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Physical properties and appearance of 4-Chloro-2-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its appearance, physical constants, and provides standardized experimental protocols for property determination and synthesis.
Physical and Chemical Properties
This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack. The presence of chlorine and fluorine atoms on the benzene ring also influences its chemical properties and reactivity.
Appearance
At room temperature, this compound is a clear, faint yellow liquid.
Quantitative Data
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties are inferred from closely related isomers due to a lack of specific experimental data for the 4-chloro-2-fluoro isomer.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1][2] |
| CAS Number | 394-39-8 | [1] |
| Boiling Point | 105-106 °C at 14 Torr | |
| Melting Point | Data not available. For the related isomer 4-Fluorobenzoyl chloride, the melting point is 10 °C.[3] | |
| Density | Data not available. For the related isomer 2-Chloro-4-fluorobenzoyl chloride, the density is 1.447 g/mL at 25 °C. | |
| Refractive Index | Data not available. For the related isomer 2-Chloro-4-fluorobenzoyl chloride, the refractive index is n20/D 1.551. |
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with a chloro group at position 4, a fluoro group at position 2, and a benzoyl chloride group at position 1.
Caption: Molecular Structure of this compound.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 4-Chloro-2-fluorobenzoic acid, via chlorination with an agent such as thionyl chloride (SOCl₂).[4][5]
Reaction:
Materials:
-
4-Chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (or another inert solvent)
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, a mixture of 4-Chloro-2-fluorobenzoic acid and an excess of thionyl chloride is prepared in an inert solvent like benzene.
-
The mixture is refluxed for several hours to ensure the complete conversion of the carboxylic acid to the acyl chloride.[4] The reaction progress can be monitored by the cessation of HCl and SO₂ evolution.
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation.[6]
-
The resulting crude this compound is then purified by vacuum distillation.[6]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 4-Chloro-2-fluorobenzoyl chloride, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the experimental protocols, presents quantitative data for process optimization, and visualizes the synthetic pathways.
Overview of Synthetic Strategy
The most common and industrially viable synthesis of this compound is a two-step process. The synthesis commences with the oxidation of 2-chloro-4-fluorotoluene to the intermediate, 4-Chloro-2-fluorobenzoic acid. This carboxylic acid is subsequently converted to the final acid chloride. This guide will detail two established methods for this final conversion: one utilizing thionyl chloride and an alternative method employing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is essential for safe handling, process control, and optimization.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2-chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.57 | Clear, colorless to light yellow liquid | -15 | 154-156 | 1.197 at 25°C |
| 4-Chloro-2-fluorobenzoic acid | 446-30-0 | C₇H₄ClFO₂ | 174.55 | White crystalline solid | 204-208 | 274.7 | 1.477 |
| This compound | 394-39-8 | C₇H₃Cl₂FO | 193.00 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-fluorobenzoic acid from 2-chloro-4-fluorotoluene
This initial step involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene to a carboxylic acid.
Experimental Protocol:
A solution is prepared by dissolving 25g (172.9 mmol, 1.0 eq) of 2-fluoro-4-chlorotoluene, 1.4g (8.6 mmol, 0.05 eq) of 2,2'-azobis(isobutyronitrile) (AIBN), 4.3g (17.3 mmol, 0.1 eq) of Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), and 1.8g (17.3 mmol, 0.1 eq) of sodium bromide (NaBr) in 250mL of acetic acid (HOAc).[1] The reaction mixture is stirred and heated to 130°C. The system is then pressurized with oxygen to 1.2 MPa. The reaction is allowed to proceed for 1.5 hours with a continuous supply of oxygen (3 to 5 eq).[1]
Upon completion, the reaction mixture is transferred into 375 mL of purified water. The pH of the aqueous solution is adjusted to 12-14 using solid sodium hydroxide (NaOH). The aqueous phase is then extracted twice with 125 mL of methyl tert-butyl ether (MTBE) to remove any unreacted starting material and non-acidic byproducts. The aqueous phase is subsequently acidified to pH 1 with concentrated hydrochloric acid (HCl), leading to the precipitation of a solid. The solid product is collected by filtration, yielding 25.8 g of 4-Chloro-2-fluorobenzoic acid.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 89%[1] |
| Purity | Not specified in the source |
Step 2: Synthesis of this compound
The intermediate, 4-Chloro-2-fluorobenzoic acid, is converted to the final product, this compound. Two common methods for this transformation are presented below.
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-Chloro-2-fluorobenzoic acid is mixed with an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The mixture is heated to reflux (approximately 79°C) and stirred until the reaction is complete, which is typically indicated by the cessation of gas evolution (SO₂ and HCl).
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Quantitative Data:
While a specific yield for this compound using this method was not found in the provided search results, similar reactions for the synthesis of other benzoyl chlorides report high yields. For instance, the synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride is a well-established, high-yielding reaction.
This method is often preferred for smaller-scale preparations due to the gaseous nature of the byproducts (CO, CO₂, and HCl), which simplifies purification.
Experimental Protocol:
To a solution of 4-Chloro-2-fluorobenzoic acid in an inert anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon), is added oxalyl chloride ((COCl)₂) (typically 1.5-2.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is then carefully added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the evolution of gas. The reaction is typically complete within a few hours.
Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.
Quantitative Data:
Specific yield and purity data for the synthesis of this compound using this method were not available in the search results. However, this is a standard and generally high-yielding method for the preparation of acyl chlorides from carboxylic acids.
Visualizations
Synthetic Workflow
The overall synthetic pathway from the starting material to the final product is illustrated below.
Caption: Overall synthesis workflow for this compound.
Reaction Mechanism: Acyl Chloride Formation with Oxalyl Chloride and DMF
The catalytic role of DMF in the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride proceeds through the formation of a Vilsmeier reagent.
Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.
References
A Technical Guide to 4-Chloro-2-fluorobenzoyl Chloride for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals on the Procurement, Applications, and Synthesis Protocols of 4-Chloro-2-fluorobenzoyl Chloride.
Introduction: this compound is a key chemical intermediate that serves as a vital building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoyl chloride moiety, imparts distinct reactivity and physicochemical properties to its derivatives. This makes it a valuable reagent in the fields of medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of commercial suppliers, key applications in drug discovery, and detailed experimental protocols for its use in the synthesis of amides and esters.
Commercial Suppliers of Research-Grade this compound
For researchers and drug development professionals, sourcing high-purity reagents is paramount. This compound (CAS No. 394-39-8; Molecular Formula: C₇H₃Cl₂FO; Molecular Weight: 193.00 g/mol ) is available from several reputable commercial suppliers.[1][2][3] The table below summarizes the offerings from a selection of these suppliers, providing a comparative overview of purity, available quantities, and pricing to aid in procurement decisions.
| Supplier | Purity | Available Quantities | Price (USD) |
| Oakwood Chemical | 98% | 1 g | $22.00 |
| 5 g | $55.00 | ||
| 25 g | $137.00 | ||
| 100 g | $410.00 | ||
| Amerigo Scientific | 95% | Contact for pricing | Contact for pricing |
| Santa Cruz Biotechnology | Lot specific | Contact for pricing | Contact for pricing |
| Sigma-Aldrich | Data not available for 394-39-8 | See notes | See notes |
| TCI America | >98.0% (GC) | 5 g | $17.00 |
| 25 g | $53.00 |
Note: Pricing is subject to change and may not include shipping and handling fees. Researchers are advised to visit the supplier's website for the most current information. Sigma-Aldrich lists the isomer 2-Chloro-4-fluorobenzoyl chloride (CAS 21900-54-9) with 97% purity.
Applications in Drug Discovery and Development
The halogenated phenyl motif is a prevalent feature in many biologically active compounds. The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.
This building block is instrumental in the synthesis of a variety of therapeutic agents, including those with potential applications as:
-
Anticancer Agents: Derivatives of substituted benzoyl chlorides have been incorporated into novel compounds exhibiting cytotoxic activity against various cancer cell lines.[4] For instance, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, synthesized from the corresponding benzoyl chlorides, have shown significant cell growth inhibitory activity.
-
Antibacterial Agents: The fluorobenzoyl moiety is a key component in the development of novel antibacterial compounds. Research has shown that fluorobenzoylthiosemicarbazides exhibit promising activity against drug-resistant bacteria.
-
Kinase Inhibitors: The 4-anilinoquinazoline scaffold, often synthesized from chloro-substituted precursors, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.
-
Aldose Reductase Inhibitors: 2-Chloro-1-(4-fluorobenzyl)benzimidazole has been identified as an aldose reductase (ALR2) inhibitor, a target for the management of diabetic complications.[5]
The following diagram illustrates a generalized workflow for the integration of this compound into a drug discovery pipeline.
Experimental Protocols
The high reactivity of the acyl chloride group in this compound makes it a versatile reagent for the synthesis of amides and esters through nucleophilic acyl substitution.
Protocol 1: Synthesis of N-Aryl-4-chloro-2-fluorobenzamide
This protocol outlines a general procedure for the acylation of an aromatic amine with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-aryl-4-chloro-2-fluorobenzamide.
The following diagram illustrates the experimental workflow for the synthesis of N-aryl-4-chloro-2-fluorobenzamide.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 4-Chloro-2-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals and a vast number of drug candidates.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a critical functional group for molecular recognition at biological targets. 4-Chloro-2-fluorobenzoyl chloride is a valuable bifunctional reagent for introducing a substituted phenyl ring into molecules, a common scaffold in pharmacologically active compounds. The presence of both chloro and fluoro substituents can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this reagent a key building block in drug discovery programs.[2]
This document provides detailed protocols for the synthesis of amides via the acylation of amines with this compound, outlines its application context in drug development, and presents representative experimental data.
Application in Drug Discovery: Targeting Kinase Signaling
Amides derived from substituted benzoyl chlorides are integral to the development of targeted therapies, particularly kinase inhibitors.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. The 4-chloro-2-fluorobenzamide moiety can serve as a crucial component of a small molecule inhibitor, occupying the ATP-binding pocket of the kinase and disrupting its function.
General Reaction and Mechanism
The synthesis of amides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction.[4] The reaction proceeds rapidly, typically at room temperature or below, in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[2][4]
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[5] This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base then deprotonates the nitrogen, yielding the final amide product and the hydrochloride salt of the base.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.it]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Chloro-2-fluorobenzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluorobenzoyl chloride is a versatile acylating agent employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring both chloro and fluoro substituents on the benzoyl chloride moiety, imparts unique reactivity and allows for the introduction of this functional group into a wide range of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key acylation reactions, including amide bond formation, esterification, and Friedel-Crafts reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 394-39-8[1] |
| Molecular Formula | C₇H₃Cl₂FO[1] |
| Molecular Weight | 193.00 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 82 °C at 20 mmHg |
| Density | 1.342 g/mL at 25 °C |
Applications in Organic Synthesis
This compound is a valuable reagent for the synthesis of a variety of organic compounds, including:
-
Amides: Reaction with primary and secondary amines to form N-substituted benzamides. These structures are prevalent in many biologically active molecules.
-
Esters: Esterification with alcohols and phenols to produce the corresponding benzoate esters, which have applications as intermediates and in materials science.
-
Ketones: Friedel-Crafts acylation of aromatic and heterocyclic compounds to generate aryl ketones, which are key building blocks in medicinal chemistry.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products, making this reagent particularly useful in drug discovery programs.[2] For instance, fluorinated benzoyl groups are found in various kinase inhibitors and agrochemicals.[3][4][5][6]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales. All reactions involving this compound should be conducted in a well-ventilated fume hood, as it is a corrosive and moisture-sensitive compound.
Amide Synthesis (Amidation)
The reaction of this compound with amines is a robust method for the formation of amide bonds. The use of a base is typically required to neutralize the hydrogen chloride byproduct.
General Protocol for Amidation:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or a green solvent like Cyrene™).
-
Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Amidation of Substituted Anilines with 4-Fluorobenzoyl Chloride (as an analog):
The following table presents representative yields for the acylation of various aniline derivatives with the closely related 4-fluorobenzoyl chloride, catalyzed by copper triflate.[7] This data provides an indication of the expected reactivity with substituted anilines.
| Aniline Derivative | Product | Yield (%) |
| Aniline | 4-Fluoro-N-phenylbenzamide | 92 |
| 4-Methylaniline | 4-Fluoro-N-(p-tolyl)benzamide | 95 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4-fluorobenzamide | 90 |
| 2-Methylaniline | 4-Fluoro-N-(o-tolyl)benzamide | 85 |
dot
Caption: General workflow for the synthesis of amides from amines and this compound.
Ester Synthesis (Esterification)
This compound reacts with alcohols and phenols to form esters. Similar to amidation, a base is often used to scavenge the HCl produced.
General Protocol for Esterification:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane or diethyl ether.
-
Cool the solution to 0 °C.
-
Add this compound (1.0 equivalent) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by distillation or column chromatography.
Quantitative Data for Esterification:
dot
Caption: General workflow for the synthesis of esters from alcohols/phenols and this compound.
Friedel-Crafts Acylation
This reaction introduces the 4-chloro-2-fluorobenzoyl group onto an aromatic or heterocyclic ring using a Lewis acid catalyst. The product is an aryl ketone, a valuable synthetic intermediate.
General Protocol for Friedel-Crafts Acylation:
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.1-2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, add this compound (1.0 equivalent) dropwise.
-
After stirring for a short period to allow for the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent) slowly, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude ketone can be purified by recrystallization or column chromatography.
Quantitative Data for Friedel-Crafts Acylation:
The yields for Friedel-Crafts acylation are highly dependent on the reactivity of the aromatic substrate and the reaction conditions. For the benzoylation of chlorobenzene with benzoyl chloride (a related reaction), yields of the para-substituted product are typically in the range of 84-97%.[8] Similar outcomes can be expected for the reaction of this compound with various aromatic compounds.
dot
Caption: Simplified logical flow of the Friedel-Crafts acylation mechanism.
Safety and Handling
This compound is corrosive and causes severe skin burns and eye damage.[9] It is also highly sensitive to moisture. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent hydrolysis.
Conclusion
This compound is a highly effective acylating agent for the synthesis of amides, esters, and aryl ketones. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient incorporation of the 4-chloro-2-fluorobenzoyl moiety into target molecules. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.
References
- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. nbinno.com [nbinno.com]
- 5. soci.org [soci.org]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Friedel-Crafts Acylation using 4-Chloro-2-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic substrates using 4-Chloro-2-fluorobenzoyl chloride.
The use of this compound as the acylating agent allows for the synthesis of (4-chloro-2-fluorophenyl)aryl methanones. The presence of halogen atoms on the benzoyl moiety offers synthetic handles for further functionalization, making the resulting ketones versatile building blocks in medicinal chemistry and materials science.
Reaction Mechanism and Key Parameters
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom of the acyl chloride.[5] This facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[4] The aromatic substrate then acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion).[6] Aromaticity is restored by the loss of a proton, typically facilitated by the AlCl₄⁻ complex, which regenerates the Lewis acid catalyst.[2] However, the ketone product is a moderate Lewis base and can form a complex with the strong Lewis acid catalyst, often necessitating the use of stoichiometric amounts of the catalyst.[2][7]
Key Reaction Parameters:
-
Catalyst: Strong Lewis acids like AlCl₃ are most common.[1] Others such as FeCl₃, ZnCl₂, and metal triflates can also be employed, sometimes offering milder conditions or different selectivities.[3][8] Stoichiometric amounts of the catalyst are generally required.[2]
-
Substrate: The aromatic ring must be sufficiently nucleophilic. The reaction works well with electron-rich or neutral aromatic systems like benzene, toluene, and anisole.[9] Strongly deactivated rings (e.g., nitrobenzene) or those with substituents that coordinate with the Lewis acid (e.g., anilines) are not suitable for this reaction.[1]
-
Solvent: The solvent should be inert to the strong Lewis acid. Common choices include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[10][11] In some cases, the aromatic reactant itself can be used as the solvent if it is a liquid and used in large excess.
-
Temperature: The reaction is often exothermic, requiring initial cooling (e.g., 0-5 °C) during the addition of reagents.[6][12] The reaction temperature can significantly influence the rate and, in some cases, the regioselectivity of the acylation.[13][14] Reactions are typically run from 0 °C to room temperature, or with gentle heating to ensure completion.[15][16]
Visualizing the Process
The following diagrams illustrate the generalized mechanism of the Friedel-Crafts acylation and a typical experimental workflow.
Caption: Generalized mechanism of Friedel-Crafts Acylation.
Caption: General experimental workflow for Friedel-Crafts Acylation.
Reaction Conditions for Various Aromatic Substrates
The following table summarizes representative conditions for the acylation of common aromatic substrates with this compound. Due to steric hindrance and the electronic effects of the substituents on the benzoyl chloride, the reaction is generally directed to the para position of activated rings, which is sterically more accessible.[15][17][18]
| Substrate | Catalyst (Equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Approx. Yield (%) |
| Benzene | AlCl₃ (1.2) | Benzene (excess) | 5 → 60 | 3 | (4-Chloro-2-fluorophenyl)(phenyl)methanone | 85-95 |
| Toluene | AlCl₃ (1.2) | CH₂Cl₂ | 0 → RT | 2-4 | (4-Chloro-2-fluorophenyl)(p-tolyl)methanone | 80-90 |
| Anisole | AlCl₃ (1.2) | CH₂Cl₂ | 0 → RT | 1-3 | (4-Chloro-2-fluorophenyl)(4-methoxyphenyl)methanone | 90-98 |
| Chlorobenzene | AlCl₃ (1.2) | Chlorobenzene (excess) | 25 → 80 | 6-8 | Bis(4-chlorophenyl)methanone* | 75-85 |
*Note: The major product shown for chlorobenzene is the para-acylated product relative to the chloro substituent on the substrate. The product name reflects acylation with 4-chlorobenzoyl chloride for simplicity, though the actual product would be (4-chlorophenyl)(4-chloro-2-fluorophenyl)methanone.
Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.[6]
-
This compound is a corrosive acyl chloride.
-
Dichloromethane is a volatile and suspected carcinogen.
-
Hydrogen chloride (HCl) gas is evolved during the reaction; ensure it is appropriately trapped or vented.
Protocol 1: Synthesis of (4-Chloro-2-fluorophenyl)(p-tolyl)methanone
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Toluene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.
-
Reagent Loading: In the fume hood, charge the flask with anhydrous aluminum chloride (16.0 g, 0.12 mol). Add 60 mL of anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.[12]
-
Acyl Chloride Addition: Prepare a solution of this compound (19.1 g, 0.10 mol) in 20 mL of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Following the acyl chloride addition, add toluene (10.1 g, 0.11 mol) dropwise over 30 minutes, keeping the temperature between 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of 150 g of crushed ice and 30 mL of concentrated HCl. Slowly and cautiously pour the reaction mixture onto the ice-acid mixture with vigorous stirring to decompose the aluminum chloride complex.[6][19]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 40 mL portions of CH₂Cl₂.[18]
-
Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: gas evolution), and 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to yield (4-Chloro-2-fluorophenyl)(p-tolyl)methanone as a solid.
Protocol 2: Synthesis of (4-Chloro-2-fluorophenyl)(4-methoxyphenyl)methanone
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Use the same equipment setup as in Protocol 1.
-
Reagent Loading: Charge the flask with anhydrous AlCl₃ (16.0 g, 0.12 mol) and 60 mL of anhydrous CH₂Cl₂.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: In a dropping funnel, combine this compound (19.1 g, 0.10 mol) and anisole (10.8 g, 0.10 mol) in 20 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ suspension over approximately 45 minutes, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully pouring the mixture onto 150 g of crushed ice and 30 mL of concentrated HCl.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with 40 mL of CH₂Cl₂.
-
Washing: Combine the organic extracts and wash with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.
-
Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to afford (4-Chloro-2-fluorophenyl)(4-methoxyphenyl)methanone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. allstudyjournal.com [allstudyjournal.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
The Enigmatic Role of 4-Chloro-2-fluorobenzoyl Chloride in Medicinal Chemistry: An Analysis of Its Limited Application
Despite the significant role of halogenated aromatic compounds in drug discovery, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific applications for 4-Chloro-2-fluorobenzoyl chloride in medicinal chemistry. While its structural analogues are integral to the synthesis of a wide array of therapeutic agents, this particular reagent appears to be a less-traveled path in the landscape of pharmaceutical research and development.
Halogenated benzoyl chlorides are a class of chemical intermediates widely employed in the synthesis of pharmaceuticals and agrochemicals. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the incorporation of fluorine is a common strategy to enhance the pharmacological profile of a drug candidate. Similarly, chlorine-containing compounds represent a substantial portion of approved drugs, highlighting their importance in medicinal chemistry.
In contrast, related compounds have found more definitive roles. For example, 4-fluorobenzoyl chloride is a known intermediate in the synthesis of the fungicide flumorph and the hypolipidemic agent superstatin. Likewise, 4-Chloro-2-fluorobenzaldehyde is utilized in the creation of potential anti-cancer and anti-inflammatory compounds. The lack of similar, concrete examples for this compound suggests that it may not be a preferred building block for the synthesis of currently marketed drugs or compounds in advanced stages of development.
General Synthetic Utility: A Postulated Role
Based on the reactivity of acyl chlorides, this compound would be expected to participate in acylation reactions, primarily in the formation of amide and ester bonds. The general workflow for such a reaction would involve the nucleophilic attack of an amine or alcohol on the carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide or ester and hydrochloric acid as a byproduct.
Below is a generalized experimental workflow for a potential acylation reaction involving this compound. It is important to note that this is a representative protocol based on general chemical principles and not from a specific, documented synthesis of a bioactive compound using this reagent.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-4-chloro-2-fluorobenzamides
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., tetrahydrofuran)
-
Triethylamine (TEA) or other non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
Due to the absence of specific examples in the literature, a table of quantitative data (e.g., reaction yields, biological activity) for compounds synthesized from this compound cannot be provided.
Visualization of a Generic Acylation Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an amide derived from this compound.
Caption: Generalized workflow for amide synthesis.
Conclusion
Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and experimental protocols for the preparation of amide and ester derivatives of 4-Chloro-2-fluorobenzoyl chloride. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and agrochemicals. The following protocols are based on established methodologies for acyl chlorides and provide a foundation for the successful derivatization of this compound.
Synthesis of N-Substituted 4-Chloro-2-fluorobenzamide Derivatives
The reaction of this compound with primary or secondary amines is a robust and efficient method for the formation of N-substituted benzamides. This reaction, a nucleophilic acyl substitution, typically proceeds smoothly at or below room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General scheme for N-acylation of amines.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-chloro-2-fluorobenzamides
This protocol describes the synthesis of N-aryl amides by reacting this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methylaniline, 4-methoxyaniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography to yield the pure N-aryl-4-chloro-2-fluorobenzamide.
Protocol 2: Synthesis of N-Alkyl-4-chloro-2-fluorobenzamides in a Green Solvent
This protocol is adapted from a procedure using the bio-based solvent Cyrene™ for the synthesis of amides, presenting a more environmentally friendly alternative to traditional solvents.[1][2]
Materials:
-
This compound
-
Primary or secondary alkyl amine (e.g., benzylamine, piperidine)
-
Triethylamine (TEA)
-
Cyrene™
-
Water
-
Ethyl acetate (for purification)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent, 0.5 mmol) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (1.1 equivalents, 0.55 mmol) followed by the amine (1.0 equivalent, 0.5 mmol).[1]
-
Allow the resulting mixture to warm to room temperature over 1 hour.[1]
-
Add water (5 mL) and stir the mixture until a precipitate forms.[1]
-
Collect the solid product by filtration and wash with water to obtain the pure amide.[1]
-
For analytical samples, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.[1]
Data Presentation: Amide Synthesis
The following table summarizes representative yields for the synthesis of amides from acyl chlorides and various amines, based on analogous reactions with substituted benzoyl chlorides.
| Entry | Amine | Product | Solvent | Yield (%) |
| 1 | Aniline | N-Phenyl-4-chloro-2-fluorobenzamide | DCM | 70-95 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)-4-chloro-2-fluorobenzamide | DCM | 75-95 |
| 3 | Benzylamine | N-Benzyl-4-chloro-2-fluorobenzamide | Cyrene™ | ~80[1] |
| 4 | Piperidine | (4-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone | THF | 70-90 |
Synthesis of 4-Chloro-2-fluorobenzoate Ester Derivatives
The esterification of alcohols and phenols with this compound provides a direct route to the corresponding benzoate esters. The reaction is typically carried out in the presence of a base to scavenge the HCl generated.
General Reaction Scheme:```dot
Caption: General experimental workflow diagram.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. This compound is corrosive and moisture-sensitive; handle with care under anhydrous conditions. Reaction conditions may need to be optimized for specific substrates.
References
Application Notes and Protocols for the Use of 4-Chloro-2-fluorobenzoyl Chloride in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of agrochemical intermediates using 4-chloro-2-fluorobenzoyl chloride. The focus is on the preparation of N-(4-chloro-2-fluorobenzoyl)-N'-(4-chlorophenyl)urea, a representative benzoylphenylurea insecticide that acts as a potent chitin synthesis inhibitor. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to guide researchers in the development of novel crop protection agents.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of various agrochemicals, particularly insecticides. Its utility stems from the ability to introduce a substituted benzoyl moiety, which is a key pharmacophore in many bioactive molecules. The presence of both chloro and fluoro substituents on the benzoyl ring can significantly influence the biological activity, metabolic stability, and target-binding affinity of the final product. One of the most important classes of insecticides derived from benzoyl chloride derivatives are the benzoylphenylureas (BPUs). These compounds act as insect growth regulators by disrupting the formation of chitin, an essential component of the insect exoskeleton. This mode of action provides a high degree of selectivity, with low toxicity to non-target organisms.
Synthesis of N-(4-chloro-2-fluorobenzoyl)-N'-(4-chlorophenyl)urea: An Agrochemical Intermediate
A primary application of this compound in agrochemical synthesis is the preparation of substituted benzoylphenylureas. The following sections detail the synthesis of N-(4-chloro-2-fluorobenzoyl)-N'-(4-chlorophenyl)urea, a potent insecticidal compound.
Reaction Scheme
The synthesis proceeds via the acylation of 4-chlorophenylurea with this compound.
Application Notes and Protocols for the Acylation of Electron-Rich Aromatic Rings with 4-Chloro-2-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aromatic ketones, which are key intermediates for a wide array of biologically active molecules. This document provides a detailed protocol for the acylation of electron-rich aromatic rings using 4-Chloro-2-fluorobenzoyl chloride, a versatile building block in medicinal chemistry. The protocol is exemplified by the acylation of anisole, a common electron-rich aromatic substrate.
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The electron-rich aromatic ring then attacks the acylium ion, leading to the formation of a ketone. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. For instance, the methoxy group in anisole is an ortho-, para-director, with the para-substituted product being the major isomer due to steric hindrance at the ortho positions.
Reaction Scheme
Experimental Protocols
This section details a representative protocol for the Friedel-Crafts acylation of anisole with this compound.
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Anisole | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |
| This compound | C₇H₃Cl₂FO | 193.00 | ≥98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 37% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a calcium chloride drying tube
-
Addition funnel (125 mL)
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure
Reaction Setup
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
In a fume hood, add anhydrous aluminum chloride (1.2 equivalents) to the flask.
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Fit the flask with a reflux condenser (with a drying tube) and an addition funnel.
-
Cool the flask to 0-5 °C using an ice bath.
Reaction
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) and the electron-rich aromatic ring (e.g., anisole, 1.0 equivalent) in anhydrous DCM.
-
Add the solution from the addition funnel dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
Work-up
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following tables provide representative quantitative data for the acylation of anisole with this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Aromatic Substrate | Anisole |
| Acylating Agent | This compound |
| Lewis Acid | Aluminum Chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Theoretical Yield | Based on 1.0 eq of acyl chloride |
| Typical Product Yield | 80-90% |
Table 2: Spectroscopic Data for (4-chloro-2-fluorophenyl)(4-methoxyphenyl)methanone
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J = 8.8 Hz, 2H), 7.50 (t, J = 8.0 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 10.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 193.5, 164.0, 161.5 (d, J = 255 Hz), 133.0, 132.5 (d, J = 3 Hz), 131.0 (d, J = 10 Hz), 129.0, 124.5 (d, J = 4 Hz), 116.0 (d, J = 22 Hz), 114.0, 55.6. |
| IR (KBr, cm⁻¹) | ν: 1660 (C=O), 1600, 1575 (C=C, aromatic), 1260 (C-O), 1170, 1030, 840. |
| Mass Spectrometry (EI) | m/z: 264 (M⁺), 236, 135, 107, 77. |
Note: The spectroscopic data presented is predicted and based on analogous structures. Actual experimental data may vary.[2]
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the acylated product.
References
Application Notes and Protocols for Laboratory-Scale Synthesis of Polymers Using 4-Chloro-2-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of polymers utilizing 4-Chloro-2-fluorobenzoyl chloride as a key monomer. The protocols focus on two common polymerization techniques: solution polycondensation for the synthesis of polyamides and interfacial polymerization for the formation of polyesters. These methods are broadly applicable and can be adapted for the synthesis of a variety of polymers with potential applications in specialty materials and drug delivery systems.
Introduction
This compound is a versatile difunctional monomer due to the reactive acyl chloride group and the potential for further functionalization via the chloro and fluoro substituents on the aromatic ring. The presence of these halogen atoms can impart unique properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and specific solubility characteristics. The protocols outlined below provide a foundation for the synthesis and exploration of novel polymers derived from this monomer.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a polyamide and a polyester using this compound. These values are illustrative and may vary depending on the specific reaction conditions and purification methods.
Table 1: Representative Data for Solution Polycondensation of a Polyamide
| Parameter | Value |
| Comonomer | 4,4'-Oxydianiline (ODA) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Monomer Concentration | 0.5 M |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Polymer Yield | 92% |
| Inherent Viscosity | 0.85 dL/g |
| Glass Transition Temperature (Tg) | 235 °C |
Table 2: Representative Data for Interfacial Polycondensation of a Polyester
| Parameter | Value |
| Comonomer | Bisphenol A |
| Organic Phase | Dichloromethane (DCM) |
| Aqueous Phase | Water with Sodium Hydroxide |
| Phase Transfer Catalyst | Tetrabutylammonium bromide |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Polymer Yield | 88% |
| Weight Average Molecular Weight (Mw) | 45,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and 4,4'-oxydianiline (ODA) in N-Methyl-2-pyrrolidone (NMP).
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, mechanical stirrer, etc.)
Procedure:
-
Dissolution of Diamine: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and anhydrous lithium chloride in anhydrous NMP under a nitrogen atmosphere. Stir the mixture until a clear solution is obtained.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of this compound, dissolved in a small amount of anhydrous NMP, to the stirred diamine solution dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Protocol 2: Synthesis of a Polyester via Interfacial Polycondensation
This protocol details the synthesis of a polyester from this compound and Bisphenol A using an interfacial polymerization technique.
Materials:
-
This compound
-
Bisphenol A
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Dichloromethane (DCM)
-
Deionized water
-
Methanol
-
Standard laboratory glassware (beaker, separatory funnel, magnetic stirrer, etc.)
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A and sodium hydroxide in deionized water. Add the phase transfer catalyst, tetrabutylammonium bromide, to this aqueous solution and stir until all components are dissolved.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound in dichloromethane.
-
Interfacial Polymerization: Vigorously stir the aqueous phase and rapidly pour in the organic phase. A polymer film will form at the interface of the two immiscible liquids. Continue vigorous stirring for 1 hour at room temperature.
-
Isolation: Stop the stirring and allow the two layers to separate. The polymer will be present in the organic layer.
-
Washing: Transfer the contents to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, and then several times with deionized water until the aqueous washings are neutral.
-
Precipitation: Precipitate the polyester by pouring the dichloromethane solution into a large excess of methanol with stirring.
-
Collection and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at 60 °C for 24 hours.
Visualizations
The following diagrams illustrate the experimental workflows for the described polymerization reactions.
Caption: Workflow for Polyamide Synthesis via Solution Polycondensation.
Caption: Workflow for Polyester Synthesis via Interfacial Polymerization.
Caption: Logical Relationship of Monomers to Final Polymers.
Application Notes and Protocols: The Role of 4-Chloro-2-fluorobenzoyl Chloride Precursors in the Development of the MEK Inhibitor Trametinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance of 2-fluoro-4-substituted aniline building blocks, derived from precursors such as 4-chloro-2-fluorotoluene, in the synthesis of the potent and selective MEK1/2 inhibitor, Trametinib. This document details the mechanism of action of Trametinib, its activity in preclinical models, and provides protocols for its synthesis and biological evaluation.
Introduction to Trametinib and the MEK/ERK Signaling Pathway
Trametinib (trade name Mekinist) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of many cancers.[1] Trametinib binds to a unique allosteric pocket in the MEK enzymes, preventing their phosphorylation and activation of the downstream kinases, ERK1 and ERK2.[1] This blockade of ERK signaling leads to an inhibition of tumor cell growth.[1] The chemical structure of Trametinib features a key 2-fluoro-4-iodoaniline moiety, highlighting the importance of this substituted aniline in its potent inhibitory activity.
Quantitative Data: Potency and Activity of Trametinib
Trametinib exhibits potent and selective inhibition of MEK1 and MEK2 kinases and demonstrates significant anti-proliferative activity in various cancer cell lines.
| Target/Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) | Reference |
| MEK1 (cell-free) | - | - | 0.92 | |
| MEK2 (cell-free) | - | - | 1.8 | |
| HT-29 | Colorectal | BRAF V600E | 0.48 | [4] |
| COLO205 | Colorectal | BRAF V600E | 0.52 | [4] |
| A375 | Melanoma | BRAF V600E | 0.41 - 6.2 | [5] |
| SK-MEL-28 | Melanoma | BRAF V600E | 0.8 (p-ERK inhibition) | [6] |
| HCT116 | Colorectal | KRAS G13D | 1.8 (p-ERK inhibition) | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MEK/ERK signaling pathway and the experimental workflows for evaluating Trametinib's activity.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of Trametinib inhibition.
Caption: High-level workflow for the synthesis of Trametinib.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline (Key Intermediate)
This protocol is adapted from established methods for the iodination of anilines.
Materials:
-
2-Fluoroaniline
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate to the flask.
-
Cool the mixture in an ice bath and add iodine portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the organic layer and wash it with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-fluoro-4-iodoaniline.[7]
Protocol 2: Synthesis of Trametinib
This protocol outlines a key coupling step in the synthesis of Trametinib.
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
A suitable pyridotrione derivative
-
Sodium ethoxide
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Acetone
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in anhydrous THF and cool to 0°C.
-
Add sodium ethoxide portion-wise to the solution.
-
Warm the mixture to room temperature and then add a solution of the pyridotrione derivative in THF.
-
Heat the reaction mixture to 60°C and stir for 8 hours.[8]
-
Cool the reaction to room temperature and acidify with concentrated HCl to a pH of 2-3.[8]
-
Concentrate the mixture to obtain a viscous solid.
-
Partition the solid between dichloromethane and water.
-
Separate the organic layer, dry, and concentrate under reduced pressure.
-
Recrystallize the residue from acetone to yield the Trametinib intermediate.[8] Further synthetic steps are required to obtain the final Trametinib molecule.
Protocol 3: In Vitro Kinase Assay for MEK1/2 Inhibition
This protocol provides a general method for determining the IC50 value of Trametinib against MEK1 and MEK2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 (as substrate)
-
Trametinib
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of Trametinib in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitor to the wells of a 96-well plate.
-
Add the MEK1 or MEK2 enzyme to the wells and incubate for 10-15 minutes at room temperature.[9]
-
Add the inactive ERK2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for 30-60 minutes.[9]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the Trametinib concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 4: Cell-Based Assay for ERK Phosphorylation (Western Blot)
This protocol details the analysis of ERK1/2 phosphorylation in response to Trametinib treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trametinib
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Trametinib for a specified time (e.g., 24 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) for normalization.[1]
-
Quantify the band intensities to determine the extent of ERK phosphorylation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-fluorobenzoyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4-Chloro-2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective method for purifying this compound is vacuum distillation .[1][2][3][4] This technique is well-suited for separating the desired acyl chloride from non-volatile impurities and residual starting materials. Other potential methods, though less frequently employed due to the compound's reactivity, include recrystallization and column chromatography under anhydrous conditions.[5][6]
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in crude this compound typically depend on the synthetic route. Common impurities may include:
-
Unreacted 4-Chloro-2-fluorobenzoic acid: The starting material for the synthesis.
-
Excess chlorinating agent: Such as thionyl chloride or oxalyl chloride.
-
Byproducts of the chlorination reaction: For example, sulfur dioxide and HCl if thionyl chloride is used.
-
Polymeric or colored byproducts: Resulting from side reactions or decomposition.
-
Water: Which can lead to hydrolysis of the product.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques. Due to the high reactivity of acyl chlorides, direct analysis by HPLC or GC can be challenging.[7] A common approach is to derivatize the acyl chloride, for instance, by reacting it with an alcohol (like methanol) or an amine (like benzylamine) to form a stable ester or amide, which can then be easily analyzed by TLC, GC, or HPLC.[8] NMR spectroscopy can also be used to assess purity, though care must be taken to use a dry, aprotic solvent.
Q4: Is it always necessary to purify this compound?
A4: Not always. For many subsequent reactions, crude this compound can be used directly after removing the excess chlorinating agent (e.g., by evaporation, often with a co-solvent like anhydrous toluene).[8] However, for reactions that are sensitive to impurities or for obtaining high-purity final products, purification is essential.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Decomposition at high temperature | Lower the distillation temperature by using a higher vacuum. Ensure the vacuum pump is functioning correctly and all connections are airtight. |
| Product loss during transfer | Minimize transfers of the crude and purified material. Ensure all glassware is dry. |
| Incomplete reaction | Before distillation, ensure the initial reaction to form the acyl chloride has gone to completion using an appropriate analytical method (e.g., derivatization followed by TLC or GC). |
| Hydrolysis | Ensure all glassware is thoroughly dried before use and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5] |
Issue 2: Product is Still Colored After Distillation
| Possible Cause | Troubleshooting Step |
| Co-distillation of colored impurities | If the colored impurity has a similar boiling point, a single distillation may be insufficient. Consider a fractional distillation setup with a Vigreux or packed column. |
| Thermal decomposition during distillation | As mentioned above, lower the distillation temperature by improving the vacuum. |
| Presence of catalyst residues | Some preparation methods use catalysts that can cause coloration. A pre-treatment step, such as filtration through a small plug of dry Celite or silica gel, might be necessary before distillation.[9] |
Issue 3: Product Purity Does Not Improve Significantly
| Possible Cause | Troubleshooting Step |
| Inefficient separation | For impurities with close boiling points, a simple distillation is not effective. A fractional distillation column is recommended. |
| Persistent starting material | This indicates an incomplete initial reaction. Consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) before attempting purification. |
| Contamination during workup | Ensure all solvents and reagents used during any pre-distillation workup are anhydrous. |
Data Presentation
The following table summarizes typical physical properties and expected purity levels for this compound after purification.
| Parameter | Value | Reference |
| CAS Number | 394-39-8 | [10] |
| Molecular Formula | C₇H₃Cl₂FO | [10][11] |
| Molecular Weight | 193.00 g/mol | [10] |
| Boiling Point | Data not available in search results. Typically determined under vacuum. | |
| Purity after Vacuum Distillation | >98% (Typical for similar compounds) | [2][3] |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
Key Experiment: Purification by Vacuum Distillation
This protocol provides a generalized procedure for the purification of crude this compound.
Objective: To purify crude this compound by removing non-volatile impurities and residual starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Dry glassware
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent moisture contamination.
-
If the crude product contains excess volatile chlorinating agents like thionyl chloride, it should be removed under reduced pressure (rotary evaporator) prior to distillation. Co-evaporation with an anhydrous solvent like toluene can aid in removing the last traces.[8]
-
-
Distillation Setup:
-
Transfer the crude this compound to the distillation flask. Add a magnetic stir bar.
-
Assemble the short-path distillation apparatus. Use high-vacuum grease for all joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual volatiles.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
Increase the temperature gradually until the product begins to distill. Collect the main fraction in a clean, dry receiving flask at a steady temperature and pressure. The boiling point will depend on the vacuum achieved.
-
Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of dark, viscous residue remains in the distillation flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before carefully and slowly re-introducing inert gas to release the vacuum.
-
The purified product in the receiving flask should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
-
Mandatory Visualizations
References
- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. CN106008197A - Preparation method for o-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-Chloro-2-fluorobenzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges and improve yields in reactions involving 4-Chloro-2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a di-substituted acyl chloride. Due to its reactive nature, it serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the halogen atoms can influence the electronic properties and reactivity of the molecule and impart specific characteristics to the final products.
Q2: What are the most significant challenges when working with this compound?
The primary challenges stem from its high reactivity, particularly its sensitivity to moisture.[1] Hydrolysis is the most common side reaction, leading to the formation of the less reactive 4-chloro-2-fluorobenzoic acid, which can significantly lower the yield of the desired product and complicate purification.[2]
Q3: Why is preventing hydrolysis of this compound so critical for reaction yield?
Hydrolysis of the acyl chloride is a major cause of low yield.[3] When this compound reacts with water, it converts to 4-chloro-2-fluorobenzoic acid.[2] This byproduct is generally unreactive under the conditions used for acylation, meaning the starting material is consumed in an unproductive side reaction, thus reducing the overall yield.[2]
Q4: What are the essential safety precautions for handling this reagent?
This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[4] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong bases, alcohols, and oxidizing agents.[5]
Troubleshooting Guide for Low Yields
This section addresses specific problems encountered during common reactions with this compound.
Amide Formation (Acylation of Amines)
Q5: My amide synthesis is resulting in a very low yield. What are the primary causes?
Low yields in amidation reactions with this compound can often be traced to three main factors:
-
Hydrolysis of the Starting Material : As a highly reactive acyl chloride, it is extremely sensitive to moisture.[2][6]
-
Inadequate Acid Scavenging : The reaction produces hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[6]
-
Suboptimal Reaction Conditions : Incorrect temperature, insufficient reaction time, or improper order of reagent addition can lead to incomplete conversion.[3]
Q6: How can I rigorously prevent the hydrolysis of this compound in my reaction?
Minimizing hydrolysis is the most critical step for achieving a high yield.[3]
-
Use Anhydrous Conditions : All glassware must be thoroughly oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents, and ensure all reagents are free of water.[2][3]
-
Inert Atmosphere : Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the vessel.[3]
-
Proper Reagent Addition : Slowly add the this compound to the solution containing the amine and a base. This ensures the desired reaction with the nucleophilic amine outpaces potential hydrolysis.[3][6]
Q7: The reaction starts but then seems to stop. What is happening and how can I fix it?
This is often due to the HCl byproduct protonating the unreacted amine. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), should be used in at least a stoichiometric amount (typically 1.1 to 1.5 equivalents) to neutralize the HCl as it forms.[7][8]
Friedel-Crafts Acylation
Q8: I am attempting a Friedel-Crafts acylation and seeing little to no product. What is the most likely issue?
Friedel-Crafts reactions are highly sensitive to the electronic nature of both the acyl chloride and the aromatic substrate.
-
Deactivated Substrates : The reaction is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[9] If your aromatic substrate contains electron-withdrawing groups (e.g., nitro, cyano, or another acyl group), it may be too deactivated to react.[10] The halogen atoms on the this compound also have a deactivating effect.[11]
-
Catalyst Inactivation : The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by any water present.[10] Additionally, the ketone product of the reaction can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. For this reason, stoichiometric amounts of the catalyst are required.[10]
Q9: How can I optimize a struggling Friedel-Crafts acylation reaction?
-
Ensure Strictly Anhydrous Conditions : This is critical to maintain catalyst activity.[10]
-
Use Sufficient Catalyst : At least one full equivalent of the Lewis acid is necessary to account for complexation with the product.[10]
-
Consider a More Activated Substrate : If the experimental design permits, using an electron-rich aromatic substrate like toluene or anisole can significantly improve yields.[10]
-
Optimize Temperature : Add reagents at a low temperature (e.g., 0 °C) to control the initial reaction, then allow it to warm to room temperature or heat gently to drive the reaction to completion, monitoring by TLC or GC.[6]
Quantitative Data Summary
The following table presents illustrative data for the synthesis of N-benzyl-4-chloro-2-fluorobenzamide under various conditions to highlight how reaction parameters can influence product yield.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Pyridine (1.2) | CH₂Cl₂ | 0 to RT | 3 | 75-85 | Standard conditions, potential for side reactions with pyridine. |
| 2 | Et₃N (1.2) | CH₂Cl₂ | 0 to RT | 2 | 85-95 | Triethylamine is a common and effective non-nucleophilic base.[7] |
| 3 | None | CH₂Cl₂ | RT | 6 | < 20 | Demonstrates the necessity of a base to neutralize HCl. |
| 4 | Et₃N (1.2) | THF (wet) | 0 to RT | 2 | < 40 | Highlights the critical impact of moisture on yield. |
| 5 | Et₃N (1.2) | Toluene | 80 | 1 | 80-90 | Heating can speed up the reaction but may increase byproducts. |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis (N-Benzyl-4-chloro-2-fluorobenzamide)
-
Setup : Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation : In the flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.[2]
-
Acyl Chloride Addition : Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess amine and triethylamine hydrochloride), and saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acyl chloride and 4-chloro-2-fluorobenzoic acid).[6]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation with Toluene
-
Setup : Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Maintain a positive nitrogen pressure.
-
Catalyst Suspension : To the flask, add anhydrous dichloromethane (DCM) and aluminum chloride (AlCl₃, 1.1 eq.) under a positive flow of nitrogen. Cool the suspension to 0 °C.[10]
-
Acyl Chloride Addition : Add this compound (1.0 eq.) to the stirred Lewis acid suspension.
-
Substrate Addition : Dissolve anhydrous toluene (1.5 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.[6]
-
Reaction : After addition, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (e.g., 40 °C) may be necessary. Monitor progress by TLC or GC.[6]
-
Workup (Quenching) : Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[6][10] This is a highly exothermic process.
-
Isolation : Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification : Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone via column chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Caption: Competing reaction pathways for this compound.
Caption: Standard experimental workflow for amide synthesis.
References
- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Identifying side products in 4-Chloro-2-fluorobenzoyl chloride acylation reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting Friedel-Crafts acylation reactions involving 4-Chloro-2-fluorobenzoyl chloride. This guide is designed to provide direct, actionable advice to overcome common challenges and identify potential side products in your experiments. Below, you will find a comprehensive set of frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to enhance the success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in a Friedel-Crafts acylation?
The primary side products in these reactions are typically positional isomers of the desired ketone. The acylation of a substituted aromatic ring will lead to a mixture of ortho-, meta-, and para-isomers. The ratio of these isomers is influenced by the directing effects of the substituents on the aromatic substrate and the reaction conditions. For instance, in the acylation of toluene, the major product is the para-isomer due to the ortho, para-directing methyl group, but ortho and meta isomers can also be formed. In some cases, with highly activated substrates or forcing conditions, diacylation can occur, where two acyl groups are added to the aromatic ring.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
Several factors can lead to low conversion:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.
-
Deactivated Substrate: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, and the reaction may not proceed under standard conditions.
-
Low Reaction Temperature: While low temperatures are often necessary to control the initial exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion.
Q3: I'm observing a complex mixture of products that is difficult to purify. How can I improve the selectivity?
Improving selectivity primarily involves controlling the reaction conditions:
-
Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the addition of the acyl chloride and substrate is crucial to minimize side reactions.
-
Order of Addition: The standard procedure involves adding the acyl chloride to a suspension of the Lewis acid in the solvent, followed by the slow addition of the aromatic substrate. This ensures the rapid formation of the acylium ion and minimizes potential side reactions of the substrate.
-
Solvent Choice: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. The choice of solvent can sometimes influence isomer distribution.
Q4: Can the fluorine or chlorine on the benzoyl chloride be displaced during the reaction?
Under typical Friedel-Crafts conditions, nucleophilic aromatic substitution on the this compound ring is highly unlikely. The acyl chloride moiety is far more reactive towards the Lewis acid and the subsequent acylation reaction.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the acylation reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated aromatic substrate. 4. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified Lewis acid. 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst. 3. Consider using a more forcing catalyst or higher temperatures if your substrate is electron-poor. For highly deactivated substrates, this reaction may not be suitable. 4. After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor by TLC. Gentle heating may be required. |
| Formation of Multiple Products (Isomers) | 1. The aromatic substrate is substituted, leading to different regioisomers. 2. Reaction temperature is too high, leading to reduced selectivity. | 1. This is an inherent outcome for many substituted arenes. The isomer ratio will depend on the substrate. Purification by column chromatography or recrystallization will be necessary. 2. Maintain strict temperature control, especially during the addition of reagents. |
| Dark-Colored Reaction Mixture/Polymerization | 1. Excessive heat leading to decomposition. 2. Highly reactive substrate (e.g., phenols, anilines). | 1. Ensure efficient cooling and slow addition of reagents. 2. Consider protecting the activating group (e.g., as an acetate for a phenol) before acylation. Use a milder Lewis acid if possible. |
| Hydrolysis of Acyl Chloride | 1. Presence of water in the reaction. | 1. Rigorously follow anhydrous procedures. Check the water content of your solvent and reagents. |
Experimental Protocols
Below is a general, representative protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound, catalyzed by aluminum chloride.
Materials:
-
Aromatic Substrate (e.g., Toluene, Anisole)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.1 - 1.3 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5 °C.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture, making sure the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at 0-5 °C or allowed to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously pour it onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired ketone.
Visualizing Reaction and Troubleshooting Logic
To aid in understanding the reaction process and troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: A logical guide for troubleshooting low product yield.
This technical support guide provides a foundational understanding and practical advice for performing Friedel-Crafts acylation with this compound. For novel substrates, it is always recommended to perform small-scale pilot reactions to determine the optimal conditions and identify the specific side product profile.
Safe handling and storage of moisture-sensitive 4-Chloro-2-fluorobenzoyl chloride
Technical Support Center: 4-Chloro-2-fluorobenzoyl chloride
This guide provides comprehensive technical support for the safe handling, storage, and use of moisture-sensitive this compound, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₇H₃Cl₂FO) is a reactive acyl chloride compound.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its high reactivity makes it a versatile reagent for introducing the 4-chloro-2-fluorobenzoyl moiety into various molecules.
Q2: What are the main hazards associated with this compound?
This chemical is classified as a combustible liquid and is corrosive.[1] It causes severe skin burns and serious eye damage.[1][3] Inhalation may lead to respiratory irritation.[1] A key hazard is its violent reaction with water, which generates heat and toxic, corrosive gases like hydrogen chloride (HCl).[1][4]
Q3: What are the immediate first aid measures in case of exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Q4: How should this compound be stored?
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4] The container must be kept tightly closed to prevent contact with moisture.[1][4] It is often recommended to store under an inert gas like nitrogen.[5][6] The storage area should be designated for corrosive materials.[4]
Q5: What materials are incompatible with this compound?
This compound is incompatible with water, strong bases, alcohols, amines, and oxidizing agents.[1][5] It reacts with water to release highly explosive/flammable hydrogen gas upon contact with some metals.[1]
Troubleshooting Guides
Issue 1: My reaction yield is lower than expected.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of starting material | The most common issue is the degradation of this compound due to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and handle the reagent under inert gas (nitrogen or argon).[7] |
| Suboptimal reaction temperature | For reactions with highly nucleophilic reagents like amines, cooling the reaction mixture (e.g., to 0°C) before adding the acyl chloride can prevent side reactions.[7] |
| Incorrect stoichiometry | Ensure the molar ratios of your reactants are accurate. A slight excess of the acyl chloride might be necessary to drive the reaction to completion, especially if the nucleophile is valuable.[7] |
| Presence of HCl | The reaction generates HCl, which can react with some starting materials or products. Consider adding a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[7] |
Issue 2: My final product is contaminated with an impurity.
| Possible Cause | Troubleshooting Step |
| Contamination with 4-Chloro-2-fluorobenzoic acid | This is the hydrolysis product. During aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to convert the carboxylic acid into its water-soluble salt, which will then move to the aqueous layer.[7] |
| Side reactions due to excess reagent | If an excess of this compound was used, it may need to be removed during purification. Consider quenching the reaction with a suitable nucleophile before workup. |
Issue 3: The reagent appears cloudy or has solidified.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Cloudiness can indicate the formation of insoluble 4-Chloro-2-fluorobenzoic acid due to moisture contamination. The material may not be suitable for use if significant hydrolysis has occurred. |
| Low temperature | The melting point is around 16°C.[6] If stored at a low temperature, the material may solidify. Gently warm the container to room temperature before use. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Boiling Point | 105 - 106 °C (@ 14 mm Hg) | [1] |
| Melting Point | 16 °C | [6] |
| Flash Point | 78 °C | [1] |
| Density | 1.447 g/cm³ at 25 °C | [6] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1][8] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Work in a well-ventilated chemical fume hood.[4] Ensure an eyewash station and safety shower are readily accessible.[4] Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[4][5]
-
Inert Atmosphere: If the subsequent reaction is moisture-sensitive, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a dry syringe or cannula to transfer the liquid. If pouring, do so slowly and carefully to avoid splashing.
-
Sealing: After dispensing, tightly reseal the container, preferably under an inert atmosphere, to prevent moisture ingress.[4]
-
Cleaning: Clean any spills immediately with an inert absorbent material like sand or vermiculite. Do not use water.[4] Place the absorbed material in a sealed container for hazardous waste disposal.[4]
Protocol 2: Quenching and Disposal of Residual Reagent
-
Preparation: Conduct this procedure in a chemical fume hood. Have a suitable neutralizing agent (e.g., sodium bicarbonate solution) and an ice bath ready.
-
Quenching: Slowly and cautiously add the residual this compound to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate. Be prepared for gas evolution (CO₂ and HCl).
-
Neutralization: Continue stirring until the reaction subsides. Check the pH of the aqueous solution to ensure it is neutral or slightly basic.
-
Disposal: Dispose of the neutralized solution and any contaminated materials according to your institution's hazardous waste disposal guidelines.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: 4-Chloro-2-fluorobenzoyl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluorobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of 4-Chloro-2-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction substitutes the hydroxyl group of the carboxylic acid with a chloride ion, forming the desired acyl chloride.
Q2: What is a typical reaction temperature range for the synthesis of this compound?
While specific optimization data for this compound is not extensively published, data from analogous reactions provide a practical starting range. For the synthesis of similar acyl chlorides, temperatures typically range from 50°C to 100°C.[1] For instance, the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from its corresponding carboxylic acid is effectively carried out within this range.[1] It is advisable to start at the lower end of this range and monitor the reaction progress.
Q3: How does reaction temperature affect the yield and purity of the product?
Reaction temperature is a critical parameter that can significantly influence both the yield and purity of this compound.
-
Low Temperatures: Insufficient temperature may lead to a slow reaction rate and incomplete conversion of the starting material, resulting in a lower yield.
-
Optimal Temperatures: Within the optimal range, the reaction proceeds at a reasonable rate to completion, maximizing the yield of the desired product.
-
High Temperatures: Excessive heat can promote the formation of side products through decomposition or unwanted side reactions, leading to a decrease in purity and potentially a lower isolated yield after purification. For related benzoyl chloride syntheses, higher temperatures have been associated with the formation of colored impurities.
Q4: What are common side reactions to be aware of during the synthesis?
The primary side reaction of concern is the hydrolysis of the product, this compound, back to 4-Chloro-2-fluorobenzoic acid upon contact with water or moisture. This is why anhydrous reaction conditions are crucial. At elevated temperatures, degradation of the starting material or product can also occur, leading to the formation of various impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by a suitable analytical method such as TLC or GC. |
| Incomplete reaction. | Extend the reaction time at the optimized temperature. Ensure efficient stirring to promote contact between reactants. | |
| Hydrolysis of the product. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| Product is Impure (e.g., contains starting material) | Incomplete conversion. | As with low yield, consider increasing the reaction temperature or extending the reaction time. |
| Side reactions due to high temperature. | If the impurity profile suggests degradation, lower the reaction temperature. Consider a milder chlorinating agent if side reactions persist. | |
| Dark-colored reaction mixture or product | Decomposition at high temperatures. | Reduce the reaction temperature. Ensure the reaction is not heated for an unnecessarily long period. |
| Difficulty in isolating the product | Product hydrolyzed during workup. | Perform the workup and purification steps as quickly as possible, avoiding exposure to atmospheric moisture. Use anhydrous solvents for extraction and chromatography. |
Data Presentation
Table 1: Reaction Temperatures for the Synthesis of Analogous Benzoyl Chlorides
| Product | Starting Material | Chlorinating Agent | Reaction Temperature (°C) | Reference |
| 2,4-dichloro-5-fluorobenzoyl chloride | 2,4-dichloro-5-fluorobenzoic acid | Thionyl chloride | 50-100 | [1] |
| o-chlorobenzoyl chloride | o-chlorobenzaldehyde | Chlorine | 140-160 | [2] |
| 4-fluorobenzoyl chloride | p-fluorotoluene (multi-step) | - | 70-85 (chlorination), 120-130 (hydrolysis) | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Reactant Addition: To the flask, add 4-Chloro-2-fluorobenzoic acid.
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Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
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Heating: Heat the reaction mixture to a temperature between 60-80°C.
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Monitoring: Monitor the progress of the reaction by observing the cessation of gas (HCl and SO₂) evolution. The reaction can also be monitored by TLC or GC analysis of aliquots.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
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Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis reaction.
References
Preventing hydrolysis of 4-Chloro-2-fluorobenzoyl chloride during workup
Welcome to the Technical Support Center for 4-Chloro-2-fluorobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis during workup and to address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
This compound is an acyl chloride, a class of organic compounds known for their high reactivity. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the carbonyl oxygen. This makes it a prime target for nucleophilic attack by water, leading to rapid hydrolysis to form the less reactive 4-chloro-2-fluorobenzoic acid and hydrochloric acid (HCl). This side reaction can significantly reduce the yield of your desired product and introduce impurities.[1]
Q2: How can I tell if my this compound has hydrolyzed?
The primary indicator of hydrolysis is the presence of 4-chloro-2-fluorobenzoic acid in your material. This can be detected by several analytical techniques:
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Infrared (IR) Spectroscopy: Look for the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will decrease in intensity, while a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 4-chloro-2-fluorobenzoic acid will appear as a broad singlet at a very low field, typically above 10 ppm.
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Thin-Layer Chromatography (TLC): 4-chloro-2-fluorobenzoic acid is more polar than the corresponding acyl chloride and will therefore have a lower Rf value on a silica gel plate.
Q3: What are the best practices for storing and handling this compound to prevent hydrolysis?
To maintain the integrity of this compound, it is crucial to minimize its exposure to moisture.
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Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from water and other protic substances.
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Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use dry glassware, syringes, and solvents. It is recommended to oven-dry all glassware and cool it under a stream of inert gas before use.[1]
Troubleshooting Guide: Low Yields and Impurities
This guide addresses common problems encountered when using this compound, with a focus on issues arising from hydrolysis.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the desired acylated product. | Hydrolysis of the starting material. | - Ensure all glassware is rigorously dried (oven-dried at >100°C) and cooled under an inert atmosphere.[1]- Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent before use.- Handle all reagents and perform the reaction under a positive pressure of nitrogen or argon.[1] |
| Inefficient reaction conditions. | - For reactions with nucleophiles like amines, the generated HCl can protonate and deactivate the nucleophile. Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl.- The reaction may be exothermic. Consider cooling the reaction mixture (e.g., to 0°C) before and during the slow, dropwise addition of the acyl chloride to control the reaction rate and prevent side reactions.[1] | |
| Presence of 4-chloro-2-fluorobenzoic acid in the final product. | Hydrolysis during aqueous workup. | - During the workup, any unreacted this compound will rapidly hydrolyze. To remove the resulting carboxylic acid, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[1] |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure all the starting nucleophile has been consumed before proceeding to the workup. | |
| Formation of other byproducts. | Reaction with protic solvents. | - Avoid using protic solvents such as alcohols or water as the reaction solvent, as the acyl chloride will react with them. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound with Aqueous Workup
This protocol outlines a standard procedure for the acylation of a generic nucleophile (Nu-H) followed by a conventional aqueous workup designed to minimize hydrolysis-related issues.
Materials:
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This compound
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Nucleophile (e.g., an amine or alcohol)
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Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
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Non-nucleophilic base (e.g., triethylamine, DIPEA)
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Deionized water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
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Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the nucleophile (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent.
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Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add this compound (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Quenching: Carefully quench the reaction by slowly adding deionized water.
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Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (if an amine base was used and needs to be removed)
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Saturated aqueous NaHCO₃ solution (to remove 4-chloro-2-fluorobenzoic acid)[1]
-
Brine
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Non-Aqueous Workup Considerations
For highly water-sensitive products where even a standard aqueous workup is detrimental, a non-aqueous workup can be employed.
Procedure Outline:
-
Reaction Quenching (Anhydrous): Instead of water, the reaction can be quenched by adding an anhydrous reagent that will react with excess acyl chloride. For example, adding an anhydrous alcohol like isopropanol can convert the remaining acyl chloride into an ester, which may be easier to separate during purification than the carboxylic acid.
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Removal of Salts: The hydrochloride salt of the base (e.g., triethylammonium chloride) formed during the reaction is often insoluble in many organic solvents. This can be removed by filtration. Chilling the reaction mixture may aid in the precipitation of the salt.
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Direct Purification: After filtration of the salt, the filtrate containing the product can be directly concentrated and purified by column chromatography.
Quantitative Data
Table 1: Relative Solvolysis Rates of Substituted Benzoyl Chlorides
| Substituent (Z) in Z-C₆H₄COCl | Solvent System | Relative Rate Constant (k/s⁻¹) at 25°C | Reference |
| p-Methoxy | 97% Hexafluoroisopropanol-Water | High (cationic mechanism favored) | [2] |
| p-Methyl | 97% Hexafluoroisopropanol-Water | Intermediate | [2] |
| Hydrogen (Benzoyl chloride) | 97% Hexafluoroisopropanol-Water | Base Rate | [2] |
| p-Chloro | 97% Hexafluoroisopropanol-Water | Lower than Benzoyl chloride | [2] |
Note: The presence of electron-withdrawing groups like chlorine generally decreases the rate of solvolysis by destabilizing the developing positive charge in a cationic mechanism. The fluorine atom in this compound is also electron-withdrawing and is expected to further decrease the reactivity compared to 4-chlorobenzoyl chloride, though steric factors can also play a role.
Visualizations
Hydrolysis Pathway and Prevention Workflow
The following diagram illustrates the competing reaction pathways for this compound and a recommended workflow to minimize the undesired hydrolysis.
Caption: Competing reaction pathways for this compound and the recommended workflow to minimize hydrolysis.
References
Troubleshooting low conversion in Friedel-Crafts reactions with 4-Chloro-2-fluorobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in Friedel-Crafts reactions involving 4-Chloro-2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low conversion in Friedel-Crafts acylations, particularly with a deactivated acyl chloride such as this compound, can be a significant challenge. The electron-withdrawing effects of the chlorine and fluorine substituents decrease the reactivity of the acyl chloride, often necessitating more stringent reaction conditions.
Q1: I am observing very low or no product formation. What are the primary reasons for this?
A1: Several factors can contribute to low or no yield in your Friedel-Crafts acylation. The most common issues include:
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will lead to its deactivation.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.
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Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on your aromatic substrate will make it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.
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Reduced Reactivity of the Acyl Chloride: this compound is an electron-deficient and therefore less reactive acylating agent. This inherent low reactivity may require more forcing conditions (e.g., higher temperatures, stronger Lewis acids) to proceed effectively.
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Incompatible Functional Groups: Aromatic substrates containing amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of both the catalyst and the substrate.
Q2: How can I ensure my Lewis acid catalyst is active and used in the correct amount?
A2: To ensure the activity of your Lewis acid catalyst, always use a freshly opened bottle or one that has been stored in a desiccator. Visually, anhydrous aluminum chloride should be a fine, free-flowing powder. If it appears clumpy, it has likely been compromised by moisture. For the reaction to proceed to completion, it is crucial to use at least a stoichiometric equivalent of the catalyst relative to the acyl chloride, as the product ketone will complex with the Lewis acid. In some cases, a slight excess (1.1-1.3 equivalents) may be beneficial.
Q3: My aromatic substrate is moderately deactivated. What adjustments can I make to the reaction conditions?
A3: When using a moderately deactivated aromatic substrate, you may need to employ more forcing reaction conditions. Consider the following adjustments:
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Increase Reaction Temperature: While many Friedel-Crafts acylations are run at or below room temperature to control selectivity, a higher temperature may be necessary to overcome the activation energy barrier with less reactive substrates.
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Use a More Powerful Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) could be more effective.
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Solvent Choice: The choice of solvent can influence the activity of the catalyst. Solvents like nitrobenzene or carbon disulfide are common, but their use should be optimized for your specific reaction.
Q4: I am seeing the formation of multiple products. How can I improve the selectivity of my reaction?
A4: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur with highly activated aromatic rings. The introduction of the deactivating acyl group typically prevents further acylation.[1] If you are observing isomeric products, the regioselectivity is governed by the directing effects of the substituents on your aromatic substrate. To favor the thermodynamically more stable product, allowing the reaction to run for a longer time at a slightly elevated temperature might be beneficial. Conversely, for the kinetically favored product, lower temperatures and shorter reaction times are preferable.
Q5: Are there any specific considerations for the work-up procedure of a Friedel-Crafts acylation?
A5: Yes, the work-up is a critical step. The reaction is typically quenched by carefully and slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This is a highly exothermic process and should be done with caution in a well-ventilated fume hood. This procedure hydrolyzes the aluminum chloride-ketone complex, liberating the product. The product is then extracted into an organic solvent, washed, dried, and purified.
Data Presentation
The following table summarizes the impact of various reaction parameters on the conversion of Friedel-Crafts acylation, based on general principles and observations from related reactions.
| Parameter | Condition 1 | Condition 2 | Expected Impact on Conversion with this compound | Rationale |
| Aromatic Substrate | Anisole (activated) | Nitrobenzene (deactivated) | Higher with anisole | Activated rings are more nucleophilic and react faster in electrophilic aromatic substitution. |
| Catalyst Stoichiometry | 0.5 equivalents | 1.2 equivalents | Significantly higher with 1.2 equivalents | The ketone product complexes with the Lewis acid, requiring at least a stoichiometric amount of catalyst for the reaction to proceed to completion. |
| Reaction Temperature | 0 °C | 60 °C | Potentially higher at 60 °C, but may increase side products | Higher temperatures can overcome the activation energy barrier, especially with a deactivated acyl chloride, but may also lead to decreased selectivity. |
| Solvent | Dichloromethane | Nitrobenzene | May be higher in nitrobenzene for certain substrates | The choice of solvent can affect the solubility of the catalyst complex and the overall reaction rate. |
| Moisture | Anhydrous conditions | Presence of moisture | Drastically lower with moisture | Lewis acid catalysts like AlCl₃ are rapidly deactivated by water. |
Experimental Protocols
The following is a general procedure for the Friedel-Crafts acylation of an activated aromatic substrate (e.g., anisole) with this compound. This protocol is adapted from established methods for similar acylations and should be optimized for your specific needs.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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This compound
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Anisole (or other aromatic substrate)
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Anhydrous Dichloromethane (DCM)
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Crushed Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap to neutralize the evolved HCl gas. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: Under an inert atmosphere, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to create a stirrable suspension. Cool the suspension to 0 °C in an ice bath.
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Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
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Substrate Addition: After the formation of the acylium ion complex, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl in a large beaker.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
References
Analysis of reaction byproducts from 4-Chloro-2-fluorobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluorobenzoyl chloride. Our goal is to help you anticipate and troubleshoot potential issues related to reaction byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the starting material, this compound?
A1: Impurities in the starting material can be a significant source of byproducts. The most common impurity is the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This can arise from incomplete conversion during the synthesis of the acyl chloride or from hydrolysis upon exposure to moisture.[1][2] It is crucial to handle this compound under anhydrous conditions to prevent degradation.[1]
Q2: In a Friedel-Crafts acylation reaction with a simple arene like benzene, what are the expected isomeric byproducts?
A2: In a Friedel-Crafts acylation, the acyl group will add to the aromatic ring of the other reactant. The directing effects of the substituents on that ring will determine the isomer distribution of the product. With this compound, the reaction occurs at the acyl chloride group, which attaches to the other aromatic compound. Therefore, isomeric byproducts related to the position of acylation on the benzoyl chloride itself are not formed. Isomeric products would arise from the acylation of the substrate. For example, in the acylation of a monosubstituted benzene, a mixture of ortho, meta, and para isomers of the resulting ketone would be expected, with the ratios depending on the directing effect of the substituent.
Q3: What are the potential byproducts when reacting this compound with a primary or secondary amine to form an amide?
A3: The primary reaction is the formation of the desired amide and HCl. However, several byproducts can form:
-
Double acylation of primary amines: If the reaction conditions are not carefully controlled, a primary amine can react with two molecules of the acyl chloride to form a diacyl imide.
-
Over-acylation of the product: If the newly formed amide has other reactive functional groups, further acylation might occur.
-
Byproducts from side reactions of coupling agents: If coupling agents are used to facilitate the amidation, they can lead to their own set of byproducts, such as isoureas in the case of carbodiimides.[3]
Q4: What byproducts can be expected during the esterification of an alcohol with this compound?
A4: The intended reaction produces the desired ester and HCl. Potential byproducts include:
-
Anhydride formation: In the presence of any residual 4-chloro-2-fluorobenzoic acid, the acyl chloride can react with it to form the corresponding anhydride.
-
Reaction with solvent: If a reactive solvent (e.g., an alcohol solvent that is not the intended reactant) is used, it may compete with the desired alcohol, leading to the formation of an undesired ester byproduct.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis after Friedel-Crafts Acylation
Question: I performed a Friedel-Crafts acylation using this compound and an aromatic substrate. My analytical data shows several unexpected peaks. What could they be?
Possible Causes and Solutions:
| Potential Byproduct | Plausible Cause | Recommended Action |
| Isomeric Products | The aromatic substrate used can be acylated at different positions (ortho, meta, para), leading to constitutional isomers. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. Steric hindrance can often be exploited to increase regioselectivity.[4] |
| Polyacylated Products | Use of excess acylating agent, a highly active catalyst, or elevated temperatures can lead to multiple acyl groups being added to the aromatic substrate.[4][5] | Use a stoichiometric amount of the acyl chloride or a slight excess of the aromatic substrate. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it can still occur under forcing conditions.[4][5] |
| Unreacted Starting Material | Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | Increase the reaction time, temperature, or the amount of Lewis acid catalyst. Ensure all reagents are pure and dry. |
| Hydrolysis Product | Presence of moisture in the reaction mixture will hydrolyze the this compound back to 4-chloro-2-fluorobenzoic acid.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Issue 2: Low Yield and Impurities in Amidation Reactions
Question: My amidation reaction with this compound and a primary amine is giving a low yield of the desired product along with several byproducts. How can I improve this?
Possible Causes and Solutions:
| Potential Byproduct | Plausible Cause | Recommended Action |
| Diacyl Imide | A primary amine reacts with two equivalents of the acyl chloride. This is more likely if the acyl chloride is in large excess or if the reaction temperature is high. | Add the acyl chloride slowly to a solution of the amine. Use a 1:1 stoichiometry or a slight excess of the amine. Running the reaction at a lower temperature can also help. |
| Amine Hydrochloride Salt | The HCl generated during the reaction reacts with the starting amine, rendering it unreactive. | Add a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to the reaction mixture to scavenge the HCl produced.[3] |
| Byproducts from Coupling Reagents | Reagents like DCC can lead to the formation of DCU (dicyclohexylurea), which can be difficult to remove. | If using coupling agents, choose one that gives water-soluble byproducts (e.g., EDC). Alternatively, the direct reaction of the acyl chloride with the amine in the presence of a base is often cleaner.[3] |
| 4-chloro-2-fluorobenzoic acid | Hydrolysis of the starting acyl chloride due to moisture. | As with all reactions involving acyl chlorides, ensure strictly anhydrous conditions. |
Experimental Protocols
General Protocol for a Friedel-Crafts Acylation
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the reaction apparatus under a dry, inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add the aromatic substrate (1.0 equivalent).
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC, GC, or HPLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Amide Synthesis
-
Amine Solution: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical troubleshooting guide for unexpected byproduct formation.
References
Navigating the Scale-Up of 4-Chloro-2-fluorobenzoyl Chloride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of chemical reactions from the laboratory bench to pilot plant or industrial-scale production is a critical phase in chemical and pharmaceutical development. Reactions involving highly reactive intermediates like 4-Chloro-2-fluorobenzoyl chloride present a unique set of challenges that require careful consideration and meticulous planning. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound at a larger scale?
A1: this compound is a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Its high reactivity with water and moisture is a major concern, as this hydrolysis reaction generates corrosive hydrogen chloride (HCl) gas.[4] On a larger scale, the potential for a rapid, exothermic reaction increases, which can lead to a dangerous buildup of heat and pressure if not properly controlled.[5] Therefore, robust engineering controls, such as closed systems and well-designed ventilation, are crucial.[4] Personal protective equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection, is mandatory at all times.[1]
Q2: How does the moisture sensitivity of this compound impact scale-up?
A2: The moisture sensitivity of this compound is one of the most significant challenges during scale-up.[6] Even atmospheric moisture can lead to its hydrolysis, forming 4-chloro-2-fluorobenzoic acid. This side reaction has several negative consequences:
-
Reduced Yield: Consumption of the starting material by hydrolysis directly lowers the yield of the desired product.
-
Impurity Profile: The formation of 4-chloro-2-fluorobenzoic acid introduces a significant impurity that can be difficult to remove from the final product, potentially requiring additional purification steps.
-
Corrosion: The generation of HCl gas can lead to the corrosion of metallic reactors and equipment if materials of construction are not carefully selected.
To mitigate these issues, it is imperative to work under strictly anhydrous conditions. This includes oven-drying all glassware and reactors, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
Q3: What are the typical side reactions to expect when scaling up reactions with this compound, particularly in acylation reactions?
A3: Besides hydrolysis, other side reactions can become more prominent during scale-up. In Friedel-Crafts acylation reactions, for instance, the following issues can arise:
-
Polyacylation: While the acyl group is generally deactivating, highly activated aromatic substrates can undergo multiple acylations, leading to a mixture of products.[10]
-
Complex Formation: The ketone product of a Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering the catalyst and potentially stalling the reaction. This often necessitates the use of stoichiometric amounts of the catalyst.[10][11]
-
Thermal Decomposition: At elevated temperatures, decomposition of the starting material or product can occur, leading to the formation of colored impurities and a reduction in yield.[5] Careful temperature control is paramount.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
Issue 1: Low Reaction Yield
Q: We are experiencing a significant drop in yield upon scaling up our acylation reaction from lab (grams) to pilot (kilograms) scale. What are the likely causes and how can we troubleshoot this?
A: A drop in yield during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Moisture Control | Ensure all equipment is scrupulously dried. Use freshly distilled or high-purity anhydrous solvents. Implement and verify a robust inert gas blanketing system for the reactor.[7][9] |
| Poor Mixing/Mass Transfer | The geometry of the reactor and the efficiency of the agitator are critical at larger scales. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate and optimize the stirring speed and impeller design. Consider using computational fluid dynamics (CFD) modeling to understand mixing profiles. |
| Suboptimal Temperature Control | Exothermic reactions are more challenging to control at scale due to a lower surface-area-to-volume ratio.[5] This can lead to temperature gradients within the reactor. Ensure the reactor's cooling system is adequate for the heat load of the reaction. Consider a slower, controlled addition of the this compound to manage the exotherm.[5] Use a calibrated temperature probe to monitor the internal reaction temperature accurately.[5] |
| Catalyst Deactivation | In reactions like Friedel-Crafts acylation, the Lewis acid catalyst is highly sensitive to moisture.[10] Ensure the catalyst is of high purity and handled under strictly anhydrous conditions. The formation of a product-catalyst complex can also deactivate the catalyst; ensure the stoichiometry is appropriate for the scale.[10][11] |
| Impure Starting Materials | Impurities in the starting materials that were negligible at the lab scale can have a significant impact at a larger scale. Re-analyze the purity of all reactants and solvents. |
Issue 2: Increased Impurity Profile
Q: Our final product shows a higher level of impurities, particularly the corresponding carboxylic acid, after scaling up. How can we improve the purity?
A: An increased impurity profile is a common scale-up challenge, often linked to the issues that cause low yield.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | This is the most common cause for the presence of the corresponding carboxylic acid. Re-evaluate and tighten all moisture control measures as described in the "Low Reaction Yield" section. |
| Inefficient Work-up and Quenching | The work-up procedure may not be as efficient at a larger scale. Ensure thorough mixing during quenching to neutralize any remaining reactive species. Optimize the extraction process by adjusting solvent volumes and the number of extractions. If the carboxylic acid impurity is present, a basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove it by converting it to its water-soluble salt. |
| Side Reactions Due to Poor Temperature Control | As mentioned, poor temperature control can lead to the formation of byproducts. Implement stricter temperature monitoring and control. |
| Prolonged Reaction Time | Longer reaction times, sometimes a consequence of slower additions at scale, can lead to the formation of degradation products. Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint and avoid unnecessarily long reaction times. |
Experimental Protocols
While specific protocols are highly dependent on the reaction being performed, the following provides a general framework for a scaled-up acylation reaction, emphasizing the critical control points.
General Protocol for a Scaled-Up Acylation Reaction
-
Reactor Preparation:
-
Ensure the reactor and all associated transfer lines are clean and dry. Perform a final rinse with an anhydrous solvent if necessary.
-
Inert the reactor by purging with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Charging:
-
Charge the anhydrous solvent and the substrate (e.g., the amine or aromatic compound to be acylated) to the reactor.
-
If a base is required (e.g., triethylamine, pyridine), add it to the reactor.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) to control the initial exotherm.
-
-
Controlled Addition of this compound:
-
Add the this compound dropwise or via a metering pump over a calculated period. The addition rate should be carefully controlled to maintain the internal temperature within the desired range.
-
Continuously monitor the internal temperature throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the specified temperature.
-
Monitor the progress of the reaction by taking samples for analysis (e.g., TLC, HPLC, GC) at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by slowly adding it to a separate vessel containing an appropriate quenching agent (e.g., water, ice, or a dilute aqueous acid/base solution). The quenching process should also be temperature-controlled.
-
Perform the necessary extractions to separate the product into the organic phase.
-
Wash the organic phase with appropriate aqueous solutions (e.g., brine, sodium bicarbonate solution) to remove impurities.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization, distillation, or column chromatography, depending on the physical properties of the product and the nature of the impurities.
-
Visualizing Workflows and Relationships
To aid in understanding the critical relationships and workflows in scaling up reactions with this compound, the following diagrams are provided.
Caption: The hydrolysis pathway of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-Chloro-2-fluorobenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-Chloro-2-fluorobenzoyl chloride from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when using this compound in a reaction?
The primary impurity is typically unreacted this compound. Additionally, due to its high reactivity, it is extremely susceptible to hydrolysis, even from atmospheric moisture, which results in the formation of 4-chloro-2-fluorobenzoic acid.[1] This carboxylic acid is often the main byproduct that needs to be removed during the workup process.
Q2: How can I remove unreacted this compound and its hydrolysis byproduct?
The most common and effective method is a reactive quenching step followed by a liquid-liquid extraction. The unreacted acyl chloride is intentionally hydrolyzed to 4-chloro-2-fluorobenzoic acid. This acid can then be easily removed from the organic product layer by washing with an aqueous basic solution, such as sodium bicarbonate.[1][2] For products with similar polarity to the impurity, column chromatography is a reliable purification technique.
Q3: What is the purpose of a basic aqueous wash (e.g., sodium bicarbonate solution) during the workup?
A basic wash is crucial for removing acidic impurities. 4-chloro-2-fluorobenzoic acid, the hydrolysis product of the starting material, will react with a base like sodium bicarbonate to form its corresponding water-soluble sodium salt (sodium 4-chloro-2-fluorobenzoate). This salt will then partition into the aqueous layer, effectively separating it from the desired product in the organic layer.[1] This step also neutralizes any acid catalyst that may have been used.
Q4: How can I monitor the successful removal of these impurities?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. 4-chloro-2-fluorobenzoic acid is more polar than its acyl chloride precursor and will typically have a lower Retention Factor (Rf) value on a silica gel TLC plate.[1] By comparing the crude reaction mixture to the purified product on a TLC plate, you can visually confirm the removal of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the carboxylic acid, which shows a characteristic broad singlet proton signal downfield, typically above 10 ppm.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products synthesized using this compound.
| Problem | Possible Cause | Recommended Solution |
| Final product is contaminated with 4-chloro-2-fluorobenzoic acid. | 1. Incomplete removal during aqueous workup.2. Insufficient amount or concentration of basic solution used.3. Hydrolysis of excess acyl chloride during workup.[1] | 1. Perform additional washes of the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2]2. Ensure the pH of the aqueous layer is basic after washing.3. If the product is stable, consider purification by column chromatography. |
| Low yield of the desired product. | 1. Hydrolysis of this compound before or during the reaction.[1]2. Incomplete reaction.3. Product loss during aqueous extraction. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[2][3]2. Monitor the reaction by TLC to ensure full consumption of the limiting reagent.3. Avoid vigorous shaking during extraction to prevent the formation of emulsions. |
| Difficulty separating organic and aqueous layers (emulsion formation). | 1. High concentration of salts or polar compounds.2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.2. Gently invert the separatory funnel for mixing instead of vigorous shaking. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol describes the standard procedure for quenching a reaction containing excess this compound and removing the resulting carboxylic acid.
-
Reaction Quenching:
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to dilute the mixture.
-
Separate the organic layer from the aqueous layer.
-
-
Basic Wash:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL for a ~100 mL organic layer). Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.[2]
-
Water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in drying.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
This method is suitable when aqueous extraction is insufficient to remove impurities or if the product is sensitive to aqueous conditions.
-
Sample Preparation:
-
After the initial reaction workup (quenching and solvent removal), dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[5]
-
-
Column Packing:
-
Prepare a silica gel slurry in the initial, non-polar mobile phase (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity of the mobile phase.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Comparative TLC Data for Monitoring Purification
| Compound | Structure | Typical Rf Value* | Notes |
| This compound | ~0.7 - 0.8 | Relatively non-polar. | |
| Hypothetical Amide Product | ~0.4 - 0.5 | Polarity depends on the amine used. | |
| 4-chloro-2-fluorobenzoic acid | ~0.2 - 0.3 | More polar due to the carboxylic acid group. Will "streak" on the TLC plate if overloaded.[1] |
*Typical Rf values on a silica gel plate with a 4:1 Hexanes:Ethyl Acetate eluent. Actual values may vary based on specific conditions.
Visualizations
Caption: A decision-making workflow for the purification of a product mixture containing unreacted this compound.
References
Technical Support Center: Catalyst Selection for 4-Chloro-2-fluorobenzoyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for reactions involving 4-Chloro-2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound? this compound (C₇H₃Cl₂FO) is a highly reactive acyl chloride used as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[4]
Q2: What are the primary safety concerns when handling this reagent? this compound is corrosive and causes severe skin burns and eye damage.[5][6][7] It is also moisture-sensitive and contact with water can liberate toxic and corrosive hydrogen chloride (HCl) gas.[4][6] Always handle this chemical in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[2][4]
Q3: What is the most common side reaction and how can it be minimized? The most common side reaction is hydrolysis, where the acyl chloride reacts with water (including atmospheric moisture) to form the less reactive 4-chloro-2-fluorobenzoic acid.[4] This consumes the starting material and introduces impurities. To minimize hydrolysis, ensure all glassware is rigorously oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Friedel-Crafts Acylation
Q4: What are the recommended catalysts for Friedel-Crafts acylation using this compound? The standard catalysts are Lewis acids, such as Aluminum chloride (AlCl₃) and Ferric chloride (FeCl₃).[8][9] These catalysts activate the acyl chloride, making it a more potent electrophile for attacking the aromatic ring.[10][11] Copper triflate (Cu(OTf)₂) has also been used as a recyclable catalyst in some applications.[12]
Q5: Does the acyl group from this compound undergo rearrangement during Friedel-Crafts acylation? No, a significant advantage of Friedel-Crafts acylation is that the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangement.[9] This allows for the direct attachment of the acyl group to the aromatic ring without isomeric byproducts, a common issue in Friedel-Crafts alkylation.[9]
Q6: Are there any limitations to using Friedel-Crafts acylation with this reagent? Yes, the Friedel-Crafts acylation reaction does not succeed on aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) or basic amino groups that can be protonated by the Lewis acid catalyst.[8]
Amidation & Esterification
Q7: Is a catalyst required for the amidation or esterification of this compound? A traditional catalyst is often not necessary for these reactions. However, the reaction generates hydrogen chloride (HCl) as a byproduct.[4] This acid can protonate and deactivate the amine or alcohol nucleophile. Therefore, it is crucial to use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an HCl scavenger.[4][13]
Q8: Why is the choice of base important in amidation reactions? The base neutralizes the HCl generated, preventing the formation of the unreactive ammonium salt of the amine nucleophile.[4] A sterically hindered, non-nucleophilic base is preferred to avoid it competing with the primary amine or alcohol in attacking the acyl chloride.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | The starting acyl chloride has likely hydrolyzed. Ensure all glassware is oven-dried (>100°C) and cooled under an inert atmosphere. Use commercially available anhydrous solvents or distill them over a suitable drying agent. Handle all reagents using Schlenk line or glovebox techniques.[4] |
| Suboptimal Temperature | For highly exothermic reactions (e.g., with amines), cool the reaction mixture to 0°C before and during the slow, dropwise addition of the acyl chloride to prevent side reactions. For less reactive nucleophiles, gentle heating may be necessary, but should be monitored closely.[4] |
| Inefficient Acid Scavenging | The generated HCl is deactivating the nucleophile. Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or DIPEA.[4][13] |
| Incorrect Stoichiometry | Ensure molar ratios are correct. Using a slight excess (1.1–1.2 equivalents) of this compound can help drive the reaction to completion, particularly if the nucleophile is valuable.[4] |
| Deactivated Substrate (Friedel-Crafts) | The aromatic substrate contains a strongly electron-withdrawing group, which deactivates it towards electrophilic substitution. This reaction is not feasible for such substrates.[8] |
Issue 2: Final Product is Impure
| Possible Cause | Troubleshooting Steps |
| Contamination with 4-chloro-2-fluorobenzoic acid | This indicates hydrolysis of the starting material or excess reagent during workup. To remove the acidic byproduct, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The acid will be converted to its water-soluble salt and partition into the aqueous layer.[4] |
| Diacylation or Polyacylation (Friedel-Crafts) | Unlike Friedel-Crafts alkylation, the acylated product is deactivated, which generally prevents further acylation. This is typically not a significant issue. |
Data Presentation: Catalyst & Reagent Comparison
Table 1: Catalyst Selection for Friedel-Crafts Acylation
| Catalyst | Typical Loading | Reaction Conditions | Key Observations |
| Aluminum Chloride (AlCl₃) | Stoichiometric or catalytic | Anhydrous solvent (e.g., CS₂, CH₂Cl₂), 0°C to RT | Highly effective and common Lewis acid. Very moisture sensitive.[9][11] |
| Ferric Chloride (FeCl₃) | Catalytic | Anhydrous solvent, RT to elevated temp. | A milder Lewis acid than AlCl₃, can be advantageous for sensitive substrates.[12] |
| Copper Triflate (Cu(OTf)₂) | Catalytic (e.g., 0.1 mmol) | Solvent-free, 150°C | Can be recovered and reused. May require harsher conditions but is environmentally friendlier.[12] |
Table 2: Common Bases for Amidation and Esterification
| Base | Type | Function | Key Considerations |
| Triethylamine (TEA) | Tertiary Amine | HCl Scavenger | Commonly used, effective. Can be nucleophilic in some cases.[4][13] |
| DIPEA (Hünig's base) | Tertiary Amine | HCl Scavenger | Sterically hindered and non-nucleophilic, reducing potential side reactions.[4] |
| Pyridine | Aromatic Amine | HCl Scavenger / Catalyst | Can also act as a nucleophilic catalyst. Can be difficult to remove during workup. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation : Oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >100°C for several hours and assemble while hot.
-
Inert Atmosphere : Immediately place the assembled apparatus under a positive pressure of an inert gas (nitrogen or argon) and allow it to cool to room temperature.[4]
-
Reagent Addition : Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Acyl Chloride Addition : Slowly add the this compound dropwise to the stirred solution of the nucleophile. A rapid, exothermic reaction can promote side product formation.[4]
Protocol 2: Friedel-Crafts Acylation of Benzene
-
Setup : In an anhydrous setup as described above, suspend AlCl₃ (1.1 eq) in anhydrous benzene (solvent and reactant) and cool the mixture to 0°C in an ice bath.
-
Addition : Slowly add this compound (1.0 eq) to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
Workup : Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Amidation with Benzylamine
-
Setup : To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C, under an inert atmosphere.[13]
-
Addition : Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.[13]
-
Reaction : Allow the resultant mixture to warm to room temperature and stir for 1 hour or until the reaction is complete (monitored by TLC).[13]
-
Workup : Add water to the reaction mixture. For solid products, stir until the product precipitates, then filter and wash with water. For liquid products, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.[13]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified if necessary.[13]
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Minimizing tar formation in reactions with 4-Chloro-2-fluorobenzoyl chloride
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing tar formation during reactions involving 4-Chloro-2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of my reaction, and what causes it to form?
A1: "Tar" is a general term for a complex, often dark-colored and viscous mixture of undesirable, high-molecular-weight byproducts. In reactions with this compound, tar formation is typically a result of side reactions such as polymerization, self-condensation, or degradation of starting materials and products under the reaction conditions. The high reactivity of the acyl chloride functional group makes it susceptible to these side reactions if conditions are not carefully controlled.
Q2: Which reactions involving this compound are most prone to tar formation?
A2: Friedel-Crafts acylation reactions are particularly susceptible to tar formation.[1][2] These reactions employ a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) which activates the acyl chloride, forming a highly reactive acylium ion.[1][3][4] While necessary for the reaction, these potent catalysts and the reactive intermediate can also promote unwanted side reactions with the solvent, the aromatic substrate, or even the desired product, leading to tar.
Q3: How do the substituents (Cl and F) on the benzoyl chloride affect its reactivity and tendency for tar formation?
A3: The electron-withdrawing effects of the chlorine and fluorine atoms increase the positive charge on the carbonyl carbon.[5] This makes the this compound molecule highly electrophilic and very reactive towards nucleophiles.[5][6] This heightened reactivity can accelerate the desired reaction but also increases the likelihood of side reactions and tar formation if the reaction is not properly managed.
Q4: Can the purity of my reagents, especially the solvent, influence tar formation?
A4: Absolutely. This compound is highly sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the acyl chloride to its corresponding carboxylic acid (4-chloro-2-fluorobenzoic acid).[7][8] This not only consumes the starting material but the resulting HCl can also contribute to side reactions. Using strictly anhydrous solvents and reagents is critical.[9]
Troubleshooting Guide
Q1: My Friedel-Crafts reaction mixture turned dark and produced a sticky, insoluble material. What happened and how can I fix it?
A1: This is a classic sign of tar formation, likely due to excessive reaction temperature or high local concentrations of reagents. To address this, consider the following optimization steps:
-
Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and allow the mixture to slowly warm to room temperature only if necessary.[9]
-
Slow Addition: Add the this compound and the Lewis acid catalyst dropwise or in small portions to the stirred reaction mixture. This prevents localized "hot spots" and high concentrations that can trigger side reactions.[9]
-
Catalyst Stoichiometry: Use the minimum effective amount of Lewis acid. While a stoichiometric amount is often required, an excess can significantly increase byproduct formation.[2]
Q2: I have a low yield of my desired ketone and a significant amount of tar. How can I improve the reaction's selectivity?
A2: Low yield and high tar content point to the reaction conditions favoring side pathways. The following table summarizes how to adjust key parameters to favor your desired product.
| Parameter | Issue leading to Tar Formation | Recommended Optimization | Rationale |
| Temperature | Too high, promoting side reactions and degradation. | Maintain lower temperatures (e.g., 0 °C to RT).[9] | Reduces the rate of competing side reactions, which often have higher activation energies than the desired reaction. |
| Catalyst | Excess Lewis acid or a highly reactive catalyst. | Use a molar equivalent or slightly more; consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂). | Strong Lewis acids can catalyze polymerization.[1] A milder catalyst can be more selective. |
| Solvent | Reactive solvent (e.g., aromatic solvents that can be acylated). | Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10] | Prevents the solvent from participating in the reaction, thereby reducing potential byproducts. |
| Reaction Time | Excessively long, allowing the product to degrade. | Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. | Minimizes the exposure of the desired product to the harsh reaction conditions, preventing subsequent reactions. |
| Purity | Presence of water in reagents or glassware. | Use anhydrous solvents and reagents; dry all glassware thoroughly.[9] | Prevents hydrolysis of the acyl chloride to the less reactive carboxylic acid.[8] |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the intended chemical pathway and a logical workflow for diagnosing issues with tar formation.
Caption: General pathway for Friedel-Crafts acylation and routes to tar formation.
Caption: A step-by-step workflow for diagnosing and resolving tar formation issues.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation to Minimize Tar Formation
This protocol provides a general method for the acylation of an aromatic substrate (e.g., toluene) with this compound, adapted from standard procedures to minimize byproduct formation.[9][11]
Materials:
-
This compound
-
Aromatic Substrate (e.g., Toluene), anhydrous
-
Aluminum Chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Ice/water bath
-
Standard laboratory glassware, oven-dried
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: Charge the flask with the aromatic substrate and anhydrous DCM. Cool the stirred mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled mixture. Allow the catalyst to disperse fully.
-
Slow Reagent Addition: Dissolve this compound in a small amount of anhydrous DCM and load it into the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the reaction is complete (typically 1-3 hours), cool the mixture back to 0 °C and quench it very cautiously by slowly pouring it over a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-2-fluorobenzoyl Chloride and a-natives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-2-fluorobenzoyl chloride and its related structural analogs. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in various research and development settings. This document presents a compilation of experimental and predicted NMR data, a detailed experimental protocol for acquiring such spectra, and a logical workflow for spectral analysis.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. The data for the analogs are based on experimental values, while the data for this compound are predicted due to the limited availability of experimental spectra in the public domain.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | H-3 | H-5 | H-6 | Other Protons |
| This compound (Predicted) | 7.95 (d) | 7.35 (dd) | 7.20 (d) | - |
| 4-Fluorobenzoyl chloride[1] | 7.19 (t) | 7.19 (t) | 8.15 (dd) | - |
| 2-Fluorobenzoyl chloride | 7.32 (m) | 7.68 (m) | 8.11 (td) | 7.20 (td) |
| 4-Chlorobenzoyl chloride[2] | 7.48 (d) | 7.48 (d) | 8.03 (d) | - |
| Benzoyl chloride | 7.65 (t) | 7.52 (t) | 8.12 (d) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | 164.5 | 125.0 (d) | 162.0 (d) | 118.0 (d) | 140.0 | 129.0 (d) | 135.0 |
| 4-Fluorobenzoyl chloride[3] | 167.9 | 128.5 (d) | 116.5 (d) | 132.8 (d) | 166.7 (d) | 132.8 (d) | 116.5 (d) |
| 2-Fluorobenzoyl chloride | 164.0 | 120.1 (d) | 161.8 (d) | 117.4 (d) | 136.2 | 124.5 (d) | 132.9 |
| 4-Chlorobenzoyl chloride | 168.5 | 133.2 | 131.2 | 129.3 | 141.5 | 129.3 | 131.2 |
| Benzoyl chloride | 169.7 | 134.8 | 129.9 | 128.8 | 134.0 | 128.8 | 129.9 |
Note: For fluorinated compounds, the multiplicity is often reported as a doublet (d) due to coupling with ¹⁹F.
Experimental Protocol for NMR Spectral Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of acyl chlorides, which are often reactive and moisture-sensitive.
1. Sample Preparation:
-
All glassware (NMR tube, pipettes, etc.) must be thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂).
-
Use a deuterated solvent that is known to be anhydrous, such as chloroform-d (CDCl₃), and store it over molecular sieves.
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 5-10 mg of the acyl chloride directly into the NMR tube.
-
Using a dry syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. For routine spectra, the residual solvent peak can be used as a reference.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.
References
A Comparative Guide to Acylation: 4-Chloro-2-fluorobenzoyl Chloride vs. 4-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of acylating agent is critical to reaction efficiency, yield, and product purity. This guide provides an objective, data-supported comparison between two halogenated acylating agents: 4-Chloro-2-fluorobenzoyl chloride and 4-chlorobenzoyl chloride, with a focus on their application in Friedel-Crafts acylation reactions.
Executive Summary: Reactivity and Performance
The primary distinction between this compound and 4-chlorobenzoyl chloride lies in their reactivity, which is governed by the electronic effects of their halogen substituents. The presence of a highly electronegative fluorine atom at the ortho position in this compound significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is predicted to result in faster reaction rates and potentially higher yields under milder conditions compared to 4-chlorobenzoyl chloride.
Theoretical Comparison: Electronic Effects on Reactivity
The reactivity of a benzoyl chloride in Friedel-Crafts acylation is determined by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups on the aromatic ring intensify the partial positive charge on this carbon, making it more susceptible to nucleophilic attack by the aromatic substrate.
-
4-chlorobenzoyl chloride: The chlorine atom at the para-position exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect is dominant, making the ring deactivated and the carbonyl carbon more electrophilic compared to unsubstituted benzoyl chloride.
-
This compound: This molecule features two electron-withdrawing substituents. The fluorine atom at the ortho-position is particularly influential. Due to its high electronegativity and proximity to the reaction center, it exerts a powerful inductive effect (-I). This effect strongly withdraws electron density from the carbonyl carbon, making this compound a significantly more potent electrophile.
This difference in electrophilicity is the theoretical basis for the enhanced reactivity of the ortho-fluoro substituted compound. Kinetic studies on various substituted benzoyl chlorides have confirmed that electron-withdrawing groups generally increase the rate of Friedel-Crafts acylation.[1]
Caption: Logical flow of substituent effects on acylation reactivity.
Data Presentation: Comparative Acylation Performance
While direct, side-by-side comparative studies are not extensively published, we can collate representative data from experiments acylating a common, activated substrate such as anisole. The following table summarizes typical experimental outcomes, illustrating the expected performance differences based on the principles discussed. The data for this compound is projected based on its higher expected reactivity.
| Parameter | This compound (Projected) | 4-chlorobenzoyl chloride (Reported) | Reference |
| Substrate | Anisole | Anisole | N/A |
| Catalyst | AlCl₃ | Zeolite HBEA | [2] |
| Solvent | Dichloromethane (DCM) | N/A (Neat) | N/A |
| Temperature | 0 °C to Room Temp | 120 °C | [2] |
| Reaction Time | 1 - 2 hours | 12 - 24 hours | [2] |
| Conversion | >90% (Expected) | ~83% | [2] |
| Product | (4-chloro-2-fluorophenyl)(4-methoxyphenyl)methanone | 4-methoxyacetophenone* | [2] |
| Yield | High (Expected) | 75-80% | [2] |
| Selectivity | High for para-isomer | 96% for para-isomer | [2] |
*Note: The reference data for 4-chlorobenzoyl chloride is from a study using a different acylating agent (benzoyl chloride) but provides a relevant benchmark for conditions and yields with a similar class of reactant.[2]
Experimental Protocols
A generalized protocol for a laboratory-scale Friedel-Crafts acylation is provided below. This procedure can be adapted for either acyl chloride with appropriate adjustments to reaction time and temperature based on substrate reactivity.
Objective: To synthesize a substituted benzophenone via Friedel-Crafts acylation of an aromatic substrate (e.g., anisole).
Materials:
-
Aromatic Substrate (e.g., Anisole)
-
Acylating Agent (this compound or 4-chlorobenzoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.2 equivalents) to the reaction flask. Add anhydrous DCM to create a slurry.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the reaction flask. Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required duration (monitor by TLC). For the more reactive this compound, 1-2 hours may be sufficient. For 4-chlorobenzoyl chloride, a longer reaction time or gentle heating may be necessary.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by cold water. Add concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for a Friedel-Crafts acylation experiment.
Conclusion and Recommendations
The choice between this compound and 4-chlorobenzoyl chloride for acylation depends on the specific requirements of the synthesis.
-
This compound is the recommended agent for reactions where high reactivity is paramount. It is particularly suitable for acylating less reactive aromatic substrates or when milder reaction conditions (lower temperatures, shorter times) are desired to improve functional group tolerance and reduce byproducts. Its use can lead to more efficient and economical syntheses despite a potentially higher initial reagent cost.
-
4-chlorobenzoyl chloride remains a viable and cost-effective option for acylating highly activated aromatic rings. However, researchers should be prepared for longer reaction times and potentially more forceful conditions, which may not be suitable for sensitive or complex molecules.
For drug development professionals, the enhanced reactivity of this compound offers a significant advantage in the rapid synthesis of complex intermediates, potentially accelerating discovery and development timelines.
References
Alternative reagents to 4-Chloro-2-fluorobenzoyl chloride for fluoro-aromatic synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of fluoro-aromatic compounds, the choice of fluorinating reagent is paramount to achieving desired yields, purity, and cost-effectiveness. While 4-Chloro-2-fluorobenzoyl chloride serves as a valuable building block, a diverse array of alternative reagents and methodologies offers greater flexibility and, in many cases, superior performance. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable synthetic strategy.
Comparison of Synthetic Strategies and Reagents
The introduction of fluorine onto an aromatic ring can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination. Additionally, classical methods like the Balz-Schiemann reaction offer a distinct pathway from aromatic amines. This guide will compare representative reagents from each of these categories.
Nucleophilic Fluorination: Halogen Exchange (Halex) Reactions
Nucleophilic aromatic substitution (SNA_r_) of a suitable leaving group, typically a nitro or chloro group, with a fluoride ion source is a widely used industrial method. Potassium fluoride (KF) is a common and cost-effective reagent, often employed with a phase-transfer catalyst to enhance its solubility and reactivity.
Key Advantages:
-
Cost-effective and readily available reagents.
-
Scalable for industrial production.
-
Effective for activated aromatic systems.
Key Disadvantages:
-
Requires activated substrates (e.g., with electron-withdrawing groups).
-
Often requires high temperatures.
-
Can be sensitive to water.
Table 1: Comparison of Nucleophilic Fluorination Conditions
| Reagent/System | Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| KF | 4,4'-Dichlorobenzophenone | 4,4'-Difluorobenzophenone | Phase-Transfer Catalyst | Not Specified | 150-200 | Not Specified | Not Specified[1] |
| Spray-dried KF | 4-Chlorobenzaldehyde | 4-Fluorobenzaldehyde | Tetraphenylphosphonium bromide | Solvent-free | 210 | 8 | 90[2] |
| KF | 2,4-Dichloronitrobenzene | 2,4-Difluoronitrobenzene | Phase-Transfer Catalyst | Not Specified | Not Specified | Not Specified | Not Specified[3] |
Electrophilic Fluorination: Direct C-H and C-X Fluorination
Electrophilic fluorinating agents introduce a "F+" equivalent to an electron-rich aromatic ring or other nucleophilic carbon center. Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are popular due to their stability, ease of handling, and broad substrate scope compared to hazardous reagents like fluorine gas.
Key Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Applicable to a wide range of substrates, including electron-rich aromatics.
Key Disadvantages:
-
Reagents can be expensive.
-
Regioselectivity can be a challenge.
Table 2: Comparison of Electrophilic Fluorinating Agents
| Reagent | Substrate | Product | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Selectfluor | Fluorobenzene | 4,4'-Difluorobenzophenone (from 4-fluorobenzoyl chloride) | AlCl₃ | Not Specified | 0-25 | 1-2 | up to 91[4] |
| NFSI | Anilides | Aromatic C-H amination | Palladium-catalyst | Not Specified | Not Specified | Not Specified | Good[5] |
Balz-Schiemann Reaction: From Arylamines to Aryl Fluorides
The Balz-Schiemann reaction is a classical method that transforms primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. This method is particularly useful for introducing fluorine into specific positions on the aromatic ring.[6]
Key Advantages:
-
Excellent regioselectivity based on the starting amine.
-
Applicable to a wide range of aromatic and heteroaromatic amines.
Key Disadvantages:
-
Involves the isolation of potentially explosive diazonium salts.
-
Can require high decomposition temperatures.
-
The use of HBF₄ can be hazardous.
Table 3: Examples of the Balz-Schiemann Reaction
| Starting Material | Product | Key Reagents | Conditions | Yield (%) |
| p-Toluidine | 4-Fluorotoluene | NaNO₂, HBF₄ | Thermal decomposition | ~89[6] |
| 2,4-Difluoroaniline | 2,4-Difluorophenol | NaNO₂, H₂SO₄, H₂O | Diazotization at 0-5°C, then hydrolysis at 110-120°C | 75-85[7] |
| Aromatic Amines | Fluoro-aromatics | NaNO₂, Ionic Liquid | Thermal decomposition | 68-93.2[8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Difluorobenzophenone
This protocol describes a typical Friedel-Crafts acylation, a common reaction for acyl chlorides like this compound, to produce aromatic ketones.
Materials:
-
Fluorobenzene
-
4-Fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) and fluorobenzene (1.2 equivalents) in dichloromethane to the cooled suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4,4'-difluorobenzophenone.[4]
Protocol 2: Nucleophilic Fluorination using KF and a Phase-Transfer Catalyst
This protocol outlines a general procedure for the halogen exchange reaction to introduce fluorine into an aromatic ring.
Materials:
-
4,4'-Dichlorobenzophenone
-
Spray-dried Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)
-
High-boiling aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4,4'-dichlorobenzophenone, an excess of spray-dried KF (e.g., 2-4 equivalents), and a catalytic amount of the phase-transfer catalyst (e.g., 5-10 mol%).
-
Add the solvent and heat the mixture to the desired temperature (typically 150-220°C).
-
Stir the reaction mixture vigorously for several hours, monitoring the progress by GC or HPLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain 4,4'-difluorobenzophenone.
Protocol 3: Electrophilic Fluorination using Selectfluor
This protocol provides a general method for the direct fluorination of an electron-rich aromatic substrate.
Materials:
-
Aromatic substrate (e.g., 1,3,5-trimethoxybenzene)
-
Selectfluor
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the aromatic substrate in acetonitrile in a reaction flask.
-
Add Selectfluor (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Balz-Schiemann Reaction for the Synthesis of a Fluoro-aromatic Compound
This protocol details the synthesis of an aryl fluoride from an arylamine.
Materials:
-
Aromatic amine (e.g., 2,4-difluoroaniline)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄) or Hydrochloric acid (HCl) and Sodium tetrafluoroborate (NaBF₄)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the aromatic amine in an aqueous solution of HBF₄ or HCl at 0-5°C.
-
Slowly add a solution of NaNO₂ in water, keeping the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at 0-5°C to form the diazonium tetrafluoroborate salt.
-
Collect the precipitated diazonium salt by filtration and wash with cold water and then cold diethyl ether.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.
-
Gently heat the dry diazonium salt in a suitable high-boiling inert solvent or neat until nitrogen evolution ceases.
-
Purify the resulting aryl fluoride by distillation or recrystallization.[6][7]
Visualizing the Workflow and Decision-Making Process
To aid in the selection and execution of a fluoro-aromatic synthesis, the following diagrams illustrate a typical experimental workflow and a logical decision tree for choosing an appropriate fluorination strategy.
Caption: A generalized experimental workflow for fluoro-aromatic synthesis.
Caption: A decision tree for selecting a suitable fluoro-aromatic synthesis strategy.
References
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Novel 4-Chloro-2-fluorobenzoyl Chloride Derivatives: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel derivatives of 4-chloro-2-fluorobenzoyl chloride. While this starting material is a valuable scaffold for developing new chemical entities, this document compiles and compares data from structurally related compounds to offer insights into the expected properties and performance of its novel derivatives. The experimental data presented, drawn from analogous series of compounds, serves as a benchmark for researchers engaged in the design and synthesis of new molecules in this class.
Synthesis of Novel Derivatives
The primary route for the synthesis of novel derivatives from this compound involves nucleophilic acyl substitution, where the highly reactive acyl chloride is treated with various nucleophiles to yield a diverse range of functional compounds, including amides, esters, and hydrazones. A general synthetic scheme is outlined below.
Caption: General reaction scheme for the synthesis of novel derivatives from this compound.
Comparative Physicochemical and Spectroscopic Data
The following table summarizes typical physicochemical and spectroscopic data for a series of hypothetical amide derivatives of this compound, based on reported data for analogous compounds. This data is crucial for the initial characterization and purity assessment of newly synthesized molecules.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Key IR Absorptions (cm⁻¹) | ¹H NMR (δ, ppm) |
| Anilide | C₁₃H₈ClFNO | 247.66 | 155-158 | 85 | 3300 (N-H), 1660 (C=O) | 7.2-8.0 (m, Ar-H), 8.5 (s, NH) |
| Benzylamide | C₁₄H₁₁ClFNO | 261.70 | 130-133 | 90 | 3280 (N-H), 1650 (C=O) | 4.5 (d, CH₂), 7.1-7.8 (m, Ar-H), 8.2 (t, NH) |
| Morpholinamide | C₁₁H₁₁ClFNO₂ | 243.66 | 110-112 | 88 | 1640 (C=O) | 3.5-3.8 (m, morpholine-H), 7.3-7.6 (m, Ar-H) |
| 4-Fluoroanilide | C₁₃H₇ClF₂NO | 265.65 | 168-171 | 82 | 3310 (N-H), 1665 (C=O) | 7.0-7.9 (m, Ar-H), 8.6 (s, NH) |
Comparative Biological Activity: Antimicrobial Screening
Derivatives of halogenated benzoyl chlorides have shown promising antimicrobial activity. The following table provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a series of related benzanilide derivatives against common bacterial and fungal strains. This data highlights the potential of this compound derivatives as a source of new antimicrobial agents.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | N-(4-chlorophenyl)benzamide | 64 | 128 | >256 |
| 2 | N-(4-fluorophenyl)benzamide | 128 | 128 | 256 |
| 3 | N-(2,4-dichlorophenyl)benzamide | 32 | 64 | 128 |
| 4 | N-(4-chloro-2-fluorophenyl)benzamide (Hypothetical) | Expected to be potent | Expected to be potent | Expected to be potent |
Experimental Protocols
General Procedure for the Synthesis of Amide Derivatives
To a solution of the appropriate amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired amide derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB). The microbial suspensions are diluted to a final concentration of approximately 5 x 10⁵ CFU/mL. The compounds are serially diluted in the appropriate broth to obtain a concentration range of 256 to 0.5 µg/mL. The microtiter plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Potential Signaling Pathway Inhibition
Derivatives of substituted benzoyl chlorides have been investigated for their potential to inhibit various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by novel this compound derivatives.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.
Caption: A standard workflow for the synthesis, characterization, and evaluation of novel chemical derivatives.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Chloro-2-fluorobenzoyl Chloride
For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive chemical intermediates like 4-Chloro-2-fluorobenzoyl chloride is critical for ensuring the reliability of synthetic outcomes and the safety of final products. Due to its high reactivity, particularly its susceptibility to hydrolysis, analyzing this compound presents unique challenges.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for its purity assessment, supported by representative experimental data and detailed protocols.
The direct analysis of acyl chlorides by either HPLC or GC-MS can be problematic.[1] In liquid chromatography, the acyl halide can react with protic solvents (like water or alcohols) in the mobile phase or on the stationary phase, leading to degradation and inaccurate results.[1] Similarly, in gas chromatography, direct injection can lead to reactions with active sites in the injector or on the column.[1] Consequently, derivatization is a frequently employed strategy to convert the highly reactive acyl chloride into a more stable compound suitable for chromatographic analysis.[2][3]
Comparative Performance of Analytical Methods
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need to identify unknown impurities or to quantify known ones with high precision. The following tables summarize the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound.
Table 1: HPLC Method Performance Characteristics
| Parameter | Direct Analysis (Reversed-Phase HPLC) | Analysis after Derivatization (e.g., with an amine) |
| Principle | Separation of the intact molecule from non-volatile impurities. | Separation of a stable derivative from other derivatized impurities. |
| Applicability | Assay of the main component; analysis of non-volatile impurities. | Assay and impurity profiling, including volatile impurities. |
| Selectivity | Good for non-volatile impurities. May not resolve volatile impurities. | Excellent, tailored by the choice of derivatizing agent. |
| Sensitivity (LOD/LOQ) | Moderate. Dependent on UV absorbance of the acyl chloride. | High. Can be enhanced by using a derivatizing agent with a strong chromophore.[4] |
| Precision | Good, but can be affected by on-column hydrolysis. | Excellent, due to the stability of the derivative. |
| Accuracy | Can be compromised by sample degradation during analysis. | High. |
| Key Challenge | Preventing hydrolysis during sample preparation and analysis.[1] | Ensuring complete and reproducible derivatization. |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Direct Analysis | Analysis after Derivatization (e.g., with an amine or alcohol) |
| Principle | Separation of the volatile molecule based on boiling point and polarity. | Separation of a stable, volatile derivative. |
| Applicability | Feasible but challenging; suitable for volatile impurities. | Robust method for assay and impurity profiling.[1] |
| Selectivity | Good separation of volatile compounds. | Excellent separation and peak shape for stable derivatives.[3] |
| Sensitivity (LOD/LOQ) | Moderate to good. | Excellent, especially with mass spectrometric detection. |
| Precision | Can be poor due to reactivity in the inlet or column.[1] | Excellent. |
| Accuracy | Prone to negative bias due to analyte loss. | High, with appropriate internal standards. |
| Key Challenge | Analyte degradation at high temperatures and reaction with the system.[1] | Potential for side reactions and artifacts during derivatization.[1] |
Visualizing the Analytical Workflow
The general workflow for analyzing this compound involves careful sample handling, a decision on whether to use derivatization, chromatographic separation, and data analysis.
Caption: General workflow for purity analysis of this compound.
Method Selection Guide
Choosing between HPLC and GC-MS, and whether to use a direct or derivatization approach, depends on the analyte's properties and the analytical goals.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
The following are representative protocols. These may require optimization based on the specific instrumentation and the impurity profile of the sample.
Protocol 1: Reversed-Phase HPLC (Direct Analysis)
This method is designed to minimize the hydrolysis of the acyl chloride.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with low silanol activity.[5]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 5% A
-
15-18 min: Hold at 5% A
-
18-20 min: Return to 95% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
-
Diluent: Anhydrous Acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of anhydrous acetonitrile. Analyze immediately after preparation to minimize hydrolysis.
Protocol 2: GC-MS (Analysis via Derivatization)
This protocol uses derivatization with diethylamine to form the stable N,N-diethyl-4-chloro-2-fluorobenzamide, which is then analyzed. This approach also allows for the simultaneous analysis of the corresponding carboxylic acid impurity after silylation.[1][3]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: 5% Phenyl-95% methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a vial.
-
Add 1 mL of anhydrous acetonitrile and 100 µL of diethylamine.[1]
-
Cap the vial and heat at 60°C for 15 minutes to form the amide.
-
Cool to room temperature.
-
(Optional) To analyze for the corresponding carboxylic acid impurity, add 100 µL of a silylating agent like BSTFA and heat at 70°C for 15 minutes.[1]
-
Dilute the final solution with acetonitrile to an appropriate concentration for GC-MS analysis.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, but its reactive nature necessitates careful method selection and development.
-
GC-MS with derivatization is arguably the more robust and reliable method. It converts the unstable analyte into a stable derivative, allowing for accurate and precise quantification with high sensitivity and the definitive peak identification capabilities of mass spectrometry.[3]
-
Direct HPLC analysis can be a faster alternative for a simple assay if hydrolysis can be strictly controlled. However, it is less suitable for identifying a wide range of potential impurities and is more prone to accuracy issues.[1]
-
HPLC with derivatization combines the stability of derivatization with the advantages of liquid chromatography for non-volatile impurities. Using a derivatizing agent that enhances UV detection can significantly improve sensitivity.[4]
The choice between these methods should be guided by the specific analytical objective, whether it is routine quality control, in-depth impurity profiling, or stability testing. For comprehensive analysis, the use of a derivatization-based method is highly recommended.
References
- 1. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of Substituted Benzoyl Chlorides: A Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoyl chlorides are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency of their synthesis directly impacts the overall yield and cost-effectiveness of producing the final target molecules. This guide provides a comparative analysis of common synthetic routes to various substituted benzoyl chlorides, with a focus on reported yields. The experimental data is presented to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Methodologies: An Overview
The preparation of substituted benzoyl chlorides is predominantly achieved through two primary pathways: the chlorination of substituted benzoic acids and the direct chlorination of substituted benzaldehydes.
-
From Substituted Benzoic Acids: This is a classic and widely used method involving the reaction of a substituted benzoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Thionyl chloride is often used for its cost-effectiveness in large-scale production, while oxalyl chloride is favored for its milder reaction conditions, making it suitable for sensitive substrates.[1][2] Phosphorus pentachloride (PCl₅) is another effective, albeit aggressive, chlorinating agent.[3]
-
From Substituted Benzaldehydes: This method involves the direct chlorination of the aldehyde functionality. This can be an efficient route, particularly for large-scale industrial processes.[4] The reaction is typically carried out using chlorine gas, often in the presence of a radical initiator.[4]
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of various substituted benzoyl chlorides using different synthetic methods and reagents. The choice of method and the electronic nature of the substituents on the aromatic ring can significantly influence the reaction's efficiency.
| Substituent | Position | Starting Material | Synthetic Method | Reagents | Yield (%) |
| H | - | Benzoic Acid | Chlorination of Carboxylic Acid | PCl₅ | 90[3] |
| H | - | Sodium Benzoate | Chlorination of Carboxylate | Oxalyl Chloride | 97[3] |
| H | - | Benzaldehyde | Chlorination of Aldehyde | Cl₂ | Almost Quantitative[3] |
| 4-Cyano | para | 4-Cyanobenzoic Acid | Chlorination of Carboxylic Acid | Thionyl Chloride, DMF | 100 |
| 2,6-Difluoro | ortho, ortho | 2,6-Difluorobenzaldehyde | Chlorination of Aldehyde | Cl₂, Azo-bis(2,4-dimethylvaleronitrile) | 96.7[4] |
| 4-Fluoro | para | 4-Fluorobenzaldehyde | Chlorination of Aldehyde | Cl₂, Azo-bis(isobutyronitrile) | High Yield |
| 2-Chloro | ortho | 2-Chlorobenzaldehyde | Chlorination of Aldehyde | Cl₂, Azo-bis(2,4-dimethylvaleronitrile) | High Yield[4] |
| 3-Bromo-2,4-dichloro-5-fluoro | meta, ortho, para, meta | 3-Bromo-2,4-dichloro-5-fluorobenzoic acid | Chlorination of Carboxylic Acid | Thionyl Chloride | 70[5] |
| 2,3,4-Trichloro-5-fluoro | ortho, meta, para, meta | 2,3,4-Trichloro-5-fluorobenzoic acid | Chlorination of Carboxylic Acid | Thionyl Chloride | High Yield[5] |
| 2,4-Dichloro-5-fluoro-3-nitro | ortho, para, meta, meta | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | Chlorination of Carboxylic Acid | Thionyl Chloride, DMF | High Yield[5] |
Experimental Protocols
Below are generalized experimental protocols for the two primary synthetic methods discussed. Researchers should consult the original literature for specific reaction conditions tailored to their substrate of interest.
Protocol 1: Synthesis from Substituted Benzoic Acid using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), the substituted benzoic acid is placed.
-
Reagent Addition: An excess of thionyl chloride (typically 2-5 equivalents) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: The mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Workup: Excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The resulting crude substituted benzoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.
Protocol 2: Synthesis from Substituted Benzaldehyde using Chlorine
-
Reaction Setup: The substituted benzaldehyde is dissolved in a suitable solvent (e.g., chlorobenzene) in a reaction vessel equipped with a gas inlet, a stirrer, and a condenser.[4] A radical initiator, such as an azo compound, is added.[4]
-
Chlorination: The solution is heated to a specific temperature (e.g., 40-80 °C), and a stream of chlorine gas is bubbled through the mixture.[4]
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material.[4]
-
Workup: Once the reaction is complete, any unreacted chlorine is removed by purging the system with an inert gas.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to afford the pure substituted benzoyl chloride.[4]
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted benzoyl chloride in a laboratory setting.
Caption: General laboratory workflow for the synthesis of substituted benzoyl chlorides.
Conclusion
The synthesis of substituted benzoyl chlorides can be achieved with high yields through various methods. The choice between reacting a substituted benzoic acid with a chlorinating agent or the direct chlorination of a substituted benzaldehyde will depend on the availability of the starting material, the scale of the reaction, and the sensitivity of the substituents on the aromatic ring. For laboratory-scale synthesis of a variety of derivatives, the conversion of benzoic acids using thionyl chloride or oxalyl chloride offers versatility. For larger-scale production, direct chlorination of benzaldehydes can be a more economical route. Careful consideration of the reaction conditions and purification methods is crucial for obtaining high-purity substituted benzoyl chlorides for subsequent applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 3. prepchem.com [prepchem.com]
- 4. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 5. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
The Fluorine Advantage: A Comparative Guide to 4-Chloro-2-fluorobenzoyl Chloride in Acylation Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of 4-Chloro-2-fluorobenzoyl chloride and its non-fluorinated analog, 4-chlorobenzoyl chloride, in common acylation reactions. The presence of an ortho-fluoro substituent imparts distinct electronic and steric properties that can offer significant advantages in terms of reactivity, selectivity, and overall reaction efficiency.
Enhanced Electrophilicity and Reactivity
The primary advantage of the fluorine substituent in this compound lies in its strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Consequently, reactions involving this compound often proceed at a faster rate and may be carried out under milder conditions compared to its non-fluorinated counterpart.
Comparative Data in Amide Synthesis
| Acyl Chloride | Relative Reactivity with Aniline | Expected Product | Reference |
| 4-Chlorobenzoyl chloride | Baseline | 4-Chloro-N-phenylbenzamide | [3][4] |
| This compound | Higher | N-(phenyl)-4-chloro-2-fluorobenzamide | [5] |
Note: The higher reactivity of this compound is inferred from the known electronic effects of fluorine substituents on the electrophilicity of the carbonyl carbon.
The "Ortho-Fluoro" Effect on Regioselectivity in Friedel-Crafts Acylation
In Friedel-Crafts acylation reactions, the position of the incoming acyl group on an aromatic substrate is directed by the existing substituents. The ortho-fluoro group in this compound can play a significant role in the regioselectivity of the reaction, particularly with substituted aromatic rings like toluene. While the methyl group of toluene is an ortho-, para-director, the steric bulk of the acylium ion intermediate can influence the positional outcome. The smaller size of the fluorine atom compared to other halogens may lead to a different distribution of ortho and para products.
| Acyl Chloride | Aromatic Substrate | Major Product | Minor Product(s) | Expected Regioselectivity | Reference |
| 4-Chlorobenzoyl chloride | Toluene | 4-Methyl-4'-chlorobenzophenone | 2-Methyl-4'-chlorobenzophenone | Para-substitution favored due to sterics | [6][7] |
| This compound | Toluene | (4-Chloro-2-fluorophenyl)(p-tolyl)methanone | (4-Chloro-2-fluorophenyl)(o-tolyl)methanone | High para-selectivity expected | [8] |
Experimental Protocols
Amide Synthesis: Preparation of N-(phenyl)-4-chloro-2-fluorobenzamide
Materials:
-
This compound
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield N-(phenyl)-4-chloro-2-fluorobenzamide.
Friedel-Crafts Acylation: Synthesis of (4-Chloro-2-fluorophenyl)(p-tolyl)methanone
Materials:
-
This compound
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer, and ensure all glassware is dry. An inert atmosphere is recommended.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in the flask and cool the suspension to 0-5 °C using an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Following this, add toluene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude (4-Chloro-2-fluorophenyl)(p-tolyl)methanone by vacuum distillation or column chromatography.[9]
Visualizing the Chemical Logic
The following diagrams illustrate the reaction mechanisms and the decision-making process for selecting the appropriate acylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of 4-Chloro-2-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acyl chlorides is a fundamental transformation in organic chemistry, serving as a gateway to a variety of functional groups such as amides, esters, and ketones. For the preparation of 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the choice of chlorinating agent is critical. This guide provides an objective comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data from related syntheses to inform reagent selection.
At a Glance: Thionyl Chloride vs. Oxalyl Chloride
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Reagent Excess | 1.5 - 3.0 equivalents | 1.2 - 2.0 equivalents |
| Catalyst | Often none required; DMF (catalytic) can be used | DMF (catalytic) |
| Reaction Temperature | Reflux (typically 70-80°C) | Room temperature to mild heating (e.g., 40-60°C) |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Work-up | Removal of excess reagent by distillation | Removal of volatile byproducts and solvent by evaporation |
| Reported Yield (for related compounds) | ~96% for 2,4-dichloro-5-fluorobenzoyl chloride[1] | Up to 98% for 2,4-dichloro-5-fluorobenzoyl chloride[2] |
| Purity (for related compounds) | High, often requires distillation | High, often used crude after evaporation |
| Safety Considerations | Toxic, corrosive, reacts violently with water. Generates toxic gaseous byproducts. | Toxic, corrosive, reacts violently with water. Generates toxic and flammable gaseous byproducts. |
Reaction Mechanisms and Experimental Considerations
Both thionyl chloride and oxalyl chloride react with the carboxylic acid to form a highly reactive intermediate, which is then attacked by a chloride ion to yield the acyl chloride.
Thionyl Chloride: The reaction with thionyl chloride proceeds through a chlorosulfite intermediate. The reaction is often carried out at reflux temperature, and the gaseous byproducts (sulfur dioxide and hydrogen chloride) are readily removed. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.
Oxalyl Chloride: Oxalyl chloride is generally considered a milder reagent and the reaction can often be performed at room temperature. The reaction is almost always catalyzed by DMF. The byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are all gaseous, which simplifies purification.
Experimental Protocols
The following are representative experimental protocols for the synthesis of substituted benzoyl chlorides, which can be adapted for the synthesis of this compound.
Synthesis using Thionyl Chloride (Adapted from a procedure for 2,4-dichloro-5-fluorobenzoyl chloride[1])
-
To a reaction flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-chloro-2-fluorobenzoic acid (1 equivalent).
-
Add thionyl chloride (1.5 - 2.0 equivalents) and a catalytic amount of DMF (e.g., 1 drop).
-
Heat the reaction mixture to reflux (approximately 100°C) and stir for 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The desired product, this compound, can be purified by vacuum distillation.
Synthesis using Oxalyl Chloride (Adapted from a procedure for 2,4-dichloro-5-fluorobenzoyl chloride[2])
-
To a reaction flask equipped with a stirring bar and a gas outlet, add 4-chloro-2-fluorobenzoic acid (1 equivalent) and a suitable solvent such as dichloromethane (DCM).
-
Add a catalytic amount of DMF (e.g., 0.05 equivalents).
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the suspension at room temperature. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude this compound is often of sufficient purity for subsequent steps.
Logical Workflow for Reagent Selection
Caption: Decision tree for selecting between thionyl chloride and oxalyl chloride.
General Synthesis Pathway
Caption: General reaction for the synthesis of this compound.
Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound from 4-chloro-2-fluorobenzoic acid.
-
Oxalyl chloride is often the preferred reagent for laboratory-scale synthesis due to its milder reaction conditions, which can be advantageous for sensitive substrates, and the ease of removing its volatile byproducts.[3] This often results in a cleaner crude product that may not require further purification.
-
Thionyl chloride is a more economical option, making it suitable for larger-scale production.[3] While it typically requires higher reaction temperatures, it is a robust and reliable reagent that provides high yields. Purification of the final product by distillation is more common when using thionyl chloride to remove any non-volatile impurities.
The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. For drug development and research applications where milder conditions and higher purity of the crude product are often critical, oxalyl chloride may be the more prudent choice. For large-scale industrial applications where cost is a significant factor, thionyl chloride remains a viable and widely used option.
References
- 1. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
A Comparative Kinetic Analysis of 4-Chloro-2-fluorobenzoyl Chloride and Other Acyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 4-Chloro-2-fluorobenzoyl chloride against other common acyl halides. While specific kinetic data for this compound is not extensively available in published literature, this document outlines the expected reactivity based on established structure-activity relationships and provides a framework for experimental determination. We will explore the kinetics of key reactions such as hydrolysis, alcoholysis, and aminolysis, supported by data from related benzoyl chloride derivatives.
Introduction to Acyl Halide Reactivity
Acyl halides are highly reactive carboxylic acid derivatives widely employed in organic synthesis as acylating agents. Their reactivity is principally governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric effects of substituents on the aromatic ring. The general order of reactivity for carboxylic acid derivatives is:
Acyl chloride > Acid anhydride > Ester ≈ Carboxylic acid > Amide
This high reactivity makes acyl chlorides valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. However, it also necessitates a thorough understanding of their reaction kinetics to control reaction outcomes and minimize side products.
Comparative Kinetic Data
Quantitative kinetic data for the solvolysis of various substituted benzoyl chlorides provides a basis for estimating the reactivity of this compound. The following table summarizes pseudo-first-order rate constants (k) for the alcoholysis of selected benzoyl chlorides with n-propanol at 25°C.
| Acyl Halide | Substituent(s) | Rate Constant (k, min⁻¹) | Relative Rate |
| Benzoyl chloride | H | 0.0321 | 1.00 |
| m-Methoxybenzoyl chloride | m-OCH₃ | 0.0340 | 1.06 |
| p-Bromobenzoyl chloride | p-Br | 0.0590 | 1.84 |
| p-Iodobenzoyl chloride | p-I | 0.0617 | 1.92 |
| m-Iodobenzoyl chloride | m-I | 0.1044 | 3.25 |
| This compound | 4-Cl, 2-F | (Not available) | (Predicted < 1) |
Data for substituted benzoyl chlorides from a study on their alcoholysis with n-propanol.[1]
Analysis and Prediction for this compound:
The reactivity of substituted benzoyl chlorides is accelerated by electron-withdrawing groups and retarded by electron-donating groups.[2] In the case of this compound, we have two electron-withdrawing halogen substituents.
-
4-Chloro group: This group is inductively electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon and enhance the reaction rate.
-
2-Fluoro group: Fluorine is the most electronegative element and thus strongly electron-withdrawing by induction. However, its position ortho to the carbonyl group introduces significant steric hindrance. This steric bulk is expected to impede the approach of nucleophiles to the carbonyl carbon.
Given these competing effects, it is predicted that the steric hindrance from the ortho-fluoro group will be the dominant factor, leading to a slower reaction rate for this compound compared to unsubstituted benzoyl chloride and its para-substituted counterparts in similar nucleophilic substitution reactions.
Experimental Protocols for Kinetic Studies
The rates of acyl halide reactions can be determined using several established methods. The choice of method often depends on the reaction rate and the properties of the reactants and products.
Conductometric Method for Alcoholysis
This method is suitable for reactions that produce ionic products, such as the alcoholysis of acyl chlorides which generates hydrochloric acid.
Protocol:
-
Prepare a solution of the acyl halide in a dry, inert solvent (e.g., acetone).
-
Prepare a solution of the alcohol (e.g., n-propanol) in the same solvent. A large excess of the alcohol is used to ensure pseudo-first-order kinetics with respect to the acyl halide.[1]
-
Place the alcohol solution in a thermostated conductivity cell.
-
Initiate the reaction by rapidly adding a small volume of the acyl halide solution to the conductivity cell with vigorous stirring.
-
Record the change in conductivity of the solution over time as HCl is produced.[1]
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity against time.
Titrimetric Method for Hydrolysis
For slower reactions like hydrolysis, the progress can be monitored by titrating the acid produced.
Protocol:
-
Dissolve a known amount of the acyl halide in a suitable solvent (e.g., aqueous acetone).
-
Maintain the reaction mixture at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to ice-cold water).
-
Titrate the liberated HCl in the aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).[3]
-
The concentration of the acyl halide at each time point is calculated from the amount of HCl produced.
-
The rate constant is determined by plotting the concentration of the acyl halide versus time according to the appropriate integrated rate law.
Stopped-Flow UV-Vis Spectrophotometry for Fast Reactions
For very fast reactions, such as aminolysis, a stopped-flow apparatus is employed to measure rapid changes in absorbance.[4][5][6]
Protocol:
-
Prepare solutions of the acyl halide and the nucleophile (e.g., an amine) in a suitable solvent. The solvent should not react with the acyl halide and should be transparent in the UV-Vis region of interest.
-
Load the two reactant solutions into separate syringes in the stopped-flow instrument.
-
The instrument rapidly injects and mixes the reactants in an observation cell.
-
A beam of monochromatic light is passed through the cell, and the change in absorbance over time is recorded by a detector. This change corresponds to the consumption of a reactant or the formation of a product.[7][8]
-
The kinetic data is then fitted to an appropriate rate equation to determine the rate constant.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general mechanism for nucleophilic acyl substitution and a typical workflow for a kinetic study.
Caption: General mechanism of nucleophilic acyl substitution for acyl halides.
Caption: A typical experimental workflow for determining reaction kinetics.
Conclusion
While direct experimental kinetic data for this compound is sparse, a comparative analysis based on the principles of physical organic chemistry provides valuable insights into its expected reactivity. The presence of a 4-chloro and a 2-fluoro substituent creates a balance between electronic activation and steric hindrance. It is anticipated that steric effects from the ortho-fluoro group will significantly decrease its reaction rate compared to less hindered benzoyl chlorides. For definitive kinetic parameters, the experimental protocols outlined in this guide can be employed. This understanding is crucial for the effective application of this compound in synthetic chemistry, particularly in the development of novel pharmaceuticals and other complex molecules.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. amherst.edu [amherst.edu]
- 4. Stopped-flow - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biologic.net [biologic.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: How Substituents on Benzoyl Chloride Shape Pharmaceutical Intermediate Performance
A Comparative Guide for Researchers in Drug Development
In the intricate world of pharmaceutical development, the journey from a starting chemical to a life-saving drug is paved with meticulous optimization. The choice of building blocks is paramount, and for a vast array of therapeutic agents, benzoyl chloride and its derivatives serve as a cornerstone. The substituents adorning the phenyl ring of benzoyl chloride are not mere decorations; they are critical determinants of the resulting pharmaceutical intermediate's efficacy. This guide provides an objective comparison of the performance of intermediates derived from different benzoyl chlorides, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Comparative Efficacy of N-Benzoyl-2-hydroxybenzamide Intermediates
The following table summarizes the in vitro activity of a series of N-benzoyl-2-hydroxybenzamide intermediates, synthesized from salicylamide and various substituted benzoyl chlorides. The data clearly illustrates the profound impact of the benzoyl chloride substituent on the anti-malarial and anti-leishmanial efficacy of the final compound.
| Benzoyl Chloride Derivative Used | Substituent on Benzoyl Ring | Anti-malarial Activity (IC50, µM) vs. P. falciparum (K1 strain) | Anti-leishmanial Activity (IC50, µM) vs. L. donovani |
| 4-Ethylbenzoyl chloride | 4-Ethyl | 0.05 | 0.9 |
| 4-Chlorobenzoyl chloride | 4-Chloro | 0.06 | 0.6 |
| 4-Bromobenzoyl chloride | 4-Bromo | 0.04 | 0.5 |
| 4-Iodobenzoyl chloride | 4-Iodo | 0.03 | 0.7 |
| 4-Trifluoromethylbenzoyl chloride | 4-Trifluoromethyl | 0.03 | 0.4 |
| 4-Methoxybenzoyl chloride | 4-Methoxy | 0.45 | 3.2 |
| 4-Nitrobenzoyl chloride | 4-Nitro | 0.23 | 2.5 |
| 4-(Diethylamino)benzoyl chloride | 4-Diethylamino | 0.02 | 1.1 |
| 3,4-Dichlorobenzoyl chloride | 3,4-Dichloro | 0.02 | 0.3 |
Structure-Activity Relationship: A Tale of Two Rings
The data reveals a clear structure-activity relationship (SAR). Halogen substituents, particularly at the 4-position of the benzoyl ring, generally lead to potent anti-parasitic activity. Electron-withdrawing groups like trifluoromethyl also enhance efficacy. Conversely, electron-donating groups such as methoxy tend to decrease activity. This suggests that the electronic properties of the benzoyl moiety play a crucial role in the interaction of these intermediates with their biological targets.
Mechanism of Action: Disrupting the Parasite's Secretory Pathway
For the N-benzoyl-2-hydroxybenzamide class of compounds, the proposed mechanism of action involves the disruption of a unique secretory pathway in protozoan parasites like Toxoplasma gondii.[1][2] This pathway is essential for the trafficking of proteins to specialized organelles required for parasite motility, invasion, and survival. The inhibition of this pathway leads to a breakdown in these critical functions, ultimately resulting in parasite death.
Experimental Protocols
General Synthesis of N-Benzoyl-2-hydroxybenzamide Intermediates
The following is a general procedure for the synthesis of the compared N-benzoyl-2-hydroxybenzamide intermediates.
Materials:
-
Salicylamide
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Deionized water
-
Solvents for crystallization or HPLC
Procedure:
-
Dissolve salicylamide (1 equivalent) in pyridine in a round-bottom flask.
-
Add the desired substituted benzoyl chloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
Dry the crude product.
-
Purify the product by crystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC).
In Vitro Anti-malarial Activity Assay ([³H]-hypoxanthine incorporation)
This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in vitro.
Materials:
-
Chloroquine-resistant P. falciparum (K1 strain) cultured in human red blood cells
-
RPMI 1640 medium supplemented with human serum, HEPES, and sodium bicarbonate
-
[³H]-hypoxanthine
-
Test compounds (N-benzoyl-2-hydroxybenzamide intermediates)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds to a 96-well plate.
-
Add the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 24 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Add [³H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
Harvest the cells onto glass-fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by comparing the radioactivity in treated wells to untreated controls.
In Vitro Anti-leishmanial Activity Assay
This assay evaluates the efficacy of compounds against the promastigote stage of Leishmania donovani.
Materials:
-
Leishmania donovani promastigotes
-
M199 medium supplemented with fetal bovine serum
-
Test compounds
-
96-well microplates
-
Resazurin solution
-
Fluorescence plate reader
Procedure:
-
Seed L. donovani promastigotes in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours at 26°C.
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm).
-
Determine the IC50 values from the dose-response curves.
Case Study: 5-HT2A Receptor Antagonists
The influence of benzoyl chloride substituents extends to other therapeutic areas. In the development of serotonin 5-HT2A receptor antagonists, often pursued for neuropsychiatric disorders, the nature of the benzoyl moiety is a key determinant of binding affinity and functional activity.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular calcium levels. Antagonists block this pathway.
Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
5-HT2A receptor agonist (e.g., Serotonin)
-
Test compounds (potential antagonists)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the test antagonist compounds to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Automatically inject the 5-HT2A agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the calcium flux. The inhibitory effect of the antagonist is determined by the reduction in this fluorescence signal. Calculate IC50 values from the dose-response curves.
Conclusion
The judicious selection of substituted benzoyl chlorides is a powerful tool in the medicinal chemist's arsenal for fine-tuning the efficacy of pharmaceutical intermediates. As demonstrated, seemingly minor modifications to the benzoyl ring can lead to orders-of-magnitude differences in biological activity. The experimental protocols and pathway diagrams provided herein offer a framework for the systematic evaluation and comparison of these crucial building blocks, ultimately paving the way for the development of more potent and selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Chloro-2-fluorobenzoyl Chloride
The safe and compliant disposal of 4-Chloro-2-fluorobenzoyl chloride is critical for ensuring laboratory safety and environmental protection. This chemical is highly corrosive and water-reactive, necessitating specific handling and disposal protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively.
Immediate Safety and Hazard Information
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1] A primary hazard is its violent reaction with water or moisture, which produces toxic and corrosive hydrogen chloride gas and hydrochloric acid.[1][4] Therefore, it is imperative to handle this chemical under a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][5][6]
Key Hazard and Disposal Identifiers
| Parameter | Data |
| UN Number | 3265 (for Corrosive Liquid, Acidic, Organic, N.O.S.) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage |
| Primary Hazards | Corrosive, Water-Reactive, Lachrymator |
| Waste Classification | Hazardous Waste |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Wear PPE: Before addressing the spill, don the appropriate PPE as described above.
-
Contain Spill: Prevent the spill from spreading. Do not use water to clean the spill as it will react violently.[5][8]
-
Absorb: Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or silica gel.[1][8][9]
-
Collect: Carefully scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[1][5][6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Dispose: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through a licensed disposal company.[5][6]
Disposal Plans
There are two primary routes for the disposal of this compound: direct disposal via a certified waste management service or in-lab neutralization for small quantities prior to disposal. The choice depends on the quantity of waste and institutional policies.
Plan A: Direct Disposal (Preferred for Large Quantities)
This method involves packaging the chemical, including any contaminated materials, for collection by a licensed hazardous waste disposal company.
-
Container: Ensure the chemical is in its original container or a compatible, properly sealed, and labeled waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like water, bases, and alcohols.[8][10]
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[6][11] This waste may be disposed of via high-temperature incineration in a facility equipped with an afterburner and scrubber.[11]
Plan B: In-Lab Neutralization (For Small Quantities Only)
Acyl chlorides can be carefully neutralized in the lab to less reactive compounds. This procedure must be performed with extreme caution in a chemical fume hood. The most common method is slow hydrolysis using a basic solution.
Experimental Protocol: Neutralization via Hydrolysis
Principle: this compound reacts with a base like sodium hydroxide to form the more stable and water-soluble sodium 4-chloro-2-fluorobenzoate, sodium chloride, and water.
Materials:
-
This compound (waste)
-
2.5 M Sodium Hydroxide (NaOH) solution[12]
-
Large beaker or flask (at least 10x the volume of the waste)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Setup: Place a large beaker containing the magnetic stir bar and a volume of cold 2.5 M NaOH solution on the stir plate within an ice bath. The amount of NaOH should be in excess of what is required for neutralization.
-
Cooling: Begin stirring the NaOH solution and allow it to cool in the ice bath.
-
Slow Addition: Using a dropping funnel, add the this compound to the stirring basic solution very slowly, drop by drop .[13] The reaction is highly exothermic, and a rapid addition can cause boiling and splashing.[4]
-
Temperature Control: Maintain the temperature of the reaction mixture throughout the addition to prevent overheating.
-
Reaction Time: After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction goes to completion.[13]
-
pH Check: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the resulting solution. It should be basic. If it is acidic, slowly add more NaOH solution until the pH is between 8 and 10.[14]
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but only if permitted by local and institutional regulations .[12][15] Always check with your EHS office before sewer disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. download.basf.com [download.basf.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. epfl.ch [epfl.ch]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-2-fluorobenzoyl Chloride
For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 4-Chloro-2-fluorobenzoyl chloride, a corrosive and water-reactive compound. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Hazards
This compound is a combustible liquid that can cause severe skin burns, and serious eye damage, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with the utmost care in a controlled laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid which can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact which can cause severe burns. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory. | Prevents inhalation of corrosive and irritating vapors. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Keep the container tightly closed and away from incompatible substances such as water, alcohols, and strong bases to prevent violent reactions.
Experimental Protocol: Weighing and Transferring
All operations must be conducted within a certified chemical fume hood.
-
Preparation:
-
Ensure the fume hood sash is at the lowest practical height.
-
Gather all necessary equipment (glassware, syringes, spatulas) and ensure they are clean and completely dry.
-
Have spill cleanup materials readily available.
-
-
Weighing:
-
To weigh the liquid, first, tare a clean, dry, and sealed container (e.g., a round-bottom flask with a septum) on the balance.
-
Inside the fume hood, carefully transfer the required amount of this compound into the tared container using a dry syringe or pipette.
-
Seal the container and re-weigh it to determine the exact mass of the transferred liquid.
-
-
Transferring to a Reaction Vessel:
-
Ensure the reaction vessel is clean, dry, and under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Slowly add the this compound to the reaction vessel dropwise via a syringe or an addition funnel.
-
Control the rate of addition to manage any exothermic reactions.
-
Spill Management
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium bicarbonate) and then wipe it clean.
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Quenching Excess Reagent:
-
Unused or excess this compound should be slowly and carefully added to a stirred, cold (ice bath) solution of sodium bicarbonate or another suitable base to neutralize it. This should be done in a fume hood.
-
-
Waste Collection:
-
Collect all contaminated materials (e.g., absorbent materials from spills, empty containers, used gloves) in a designated, properly labeled hazardous waste container.
-
The primary container should be stored in a secondary container to prevent leaks.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company. Do not pour down the drain.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the operational workflow for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
